1-Phenylcyclobutanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125693. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-phenylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZRNLRTNIDFKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298743 | |
| Record name | 1-Phenylcyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37828-19-6 | |
| Record name | 1-Phenylcyclobutanecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylcyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-Phenylcyclobutanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for obtaining 1-phenylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The document provides a comparative analysis of methodologies, detailed experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.
Introduction
This compound is a carbocyclic compound featuring a phenyl group and a carboxylic acid moiety attached to the same carbon of a cyclobutane ring. This structural motif is of significant interest in drug discovery, serving as a key intermediate for the synthesis of various biologically active molecules. Its rigid cyclobutane scaffold allows for the precise spatial orientation of substituents, a critical factor in molecular recognition and binding affinity. This guide explores the most prevalent and effective methods for its preparation.
Synthetic Strategies
Two primary synthetic pathways have been established for the synthesis of this compound. The choice of route often depends on the availability of starting materials, desired scale, and laboratory capabilities.
-
Route 1: Hydrolysis of 1-Phenylcyclobutanecarbonitrile. This is a direct and efficient two-step process commencing with the alkylation of phenylacetonitrile followed by the hydrolysis of the resulting nitrile.
-
Route 2: Malonic Ester Synthesis and Decarboxylation. This classical approach involves the cyclization of a phenyl-substituted malonic ester with a 1,3-dihalopropane, followed by hydrolysis and decarboxylation.
The following sections provide a detailed examination of each route, including reaction mechanisms, experimental procedures, and comparative data.
Route 1: From Phenylacetonitrile
This pathway is arguably the most direct method for the synthesis of this compound. It proceeds in two distinct steps: the formation of the cyclobutane ring via dialkylation of phenylacetonitrile, and the subsequent hydrolysis of the nitrile to the carboxylic acid.
Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile
The initial step involves the reaction of phenylacetonitrile with a 1,3-dihalopropane (e.g., 1,3-dibromopropane or 1,3-dichloropropane) in the presence of a strong base. The base deprotonates the benzylic carbon of phenylacetonitrile, creating a nucleophilic carbanion that subsequently undergoes intramolecular cyclization.
Caption: Workflow for the synthesis of 1-phenylcyclobutanecarbonitrile.
Step 2: Hydrolysis of 1-Phenylcyclobutanecarbonitrile
The nitrile intermediate is then hydrolyzed to the target carboxylic acid. This transformation can be achieved under either acidic or basic conditions, with basic hydrolysis often being preferred for its efficiency.
Caption: Workflow for the hydrolysis of 1-phenylcyclobutanecarbonitrile.
Experimental Protocol: Hydrolysis of 1-Phenylcyclobutanecarbonitrile[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1-phenyl-1-cyclobutanecarbonitrile (1.0 eq.), potassium hydroxide (3.0 eq.), and ethylene glycol.
-
Reaction Conditions: Heat the reaction mixture to 185-190 °C under a nitrogen atmosphere for 6 hours. Monitor the reaction progress by LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with ether (3x) to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH < 2.
-
Extract the acidified aqueous layer with chloroform (2x).
-
-
Isolation: Combine the chloroform layers, wash sequentially with water and saturated brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to yield this compound.
Quantitative Data
| Reactant | Molar Eq. | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Analytical Data |
| 1-Phenyl-1-cyclobutanecarbonitrile | 1.0 | Potassium Hydroxide (3.0 eq.) | Ethylene Glycol | 185-190 | 6 | 79.2 | LC-MS (ESI+) m/z: 177.4 [M+H]+[1] |
Route 2: Malonic Ester Synthesis
This classic method provides an alternative route to cyclobutane derivatives. For the synthesis of this compound, a phenyl-substituted malonic ester is required as the starting material.
Step 1: Synthesis of Diethyl 2-phenylmalonate
This can be prepared by the reaction of diethyl malonate with a phenylating agent or by the reaction of ethyl phenylacetate with diethyl carbonate.
Step 2: Cyclization with 1,3-Dihalopropane
Diethyl 2-phenylmalonate is then reacted with a 1,3-dihalopropane in the presence of a base to form diethyl 1-phenylcyclobutane-1,1-dicarboxylate.
Step 3: Hydrolysis and Decarboxylation
The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield the final product, this compound. This decarboxylation step is analogous to the preparation of cyclobutanecarboxylic acid from 1,1-cyclobutanedicarboxylic acid.[2][3][4]
Caption: Logical flow of the malonic ester synthesis route.
Experimental Protocol: Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid (Analogous)[3]
-
Reaction Setup: Place the 1,1-cyclobutanedicarboxylic acid derivative into a distillation apparatus.
-
Reaction Conditions: Heat the flask in an oil or metal bath to approximately 160-170 °C until the evolution of carbon dioxide ceases.
-
Isolation: Increase the bath temperature to 210-220 °C and collect the fraction that boils between 189-195 °C (for the parent cyclobutanecarboxylic acid). The boiling point will be higher for the phenyl-substituted analog.
Quantitative Data (Analogous Decarboxylation)
| Reactant | Temp. (°C) | Yield (%) |
| 1,1-Cyclobutanedicarboxylic Acid | 160-170 | 86-91[2] |
Conclusion
Both the hydrolysis of 1-phenylcyclobutanecarbonitrile and the malonic ester synthesis route are viable methods for the preparation of this compound. The choice between these pathways will depend on factors such as the availability and cost of starting materials, and the desired scale of the synthesis. The hydrolysis of the nitrile is a more direct route with a reported high yield for the final step. The malonic ester synthesis is a more classical and versatile approach that can be adapted for the synthesis of various substituted cyclobutane derivatives. The provided experimental protocols and data serve as a valuable resource for researchers in the field of organic synthesis and drug development.
References
An In-depth Technical Guide to 1-Phenylcyclobutanecarboxylic Acid: Properties, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclobutanecarboxylic acid is a substituted cyclobutane derivative with a phenyl group and a carboxylic acid moiety attached to the same carbon atom. This unique structural arrangement provides a rigid scaffold that is of increasing interest in medicinal chemistry and materials science. Its derivatives have been explored for various biological activities, highlighting the importance of the parent compound as a key building block in the synthesis of novel chemical entities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential applications in research and drug development.
Physical and Chemical Properties
This compound is a white solid at room temperature. A summary of its key physical and chemical properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | PubChem[1] |
| Molecular Weight | 176.21 g/mol | PubChem[1] |
| CAS Number | 37828-19-6 | Sigma-Aldrich, PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 100-102 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 323.9 ± 21.0 °C | ChemicalBook |
| pKa (Predicted) | 4.39 ± 0.20 | ChemicalBook |
| XLogP3 (Computed) | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Table 2: Spectroscopic Data Summary
| Spectroscopy | Data |
| ¹H NMR | Spectra available from various suppliers. |
| IR | Spectra available from various suppliers. |
| Mass Spectrometry | LC-MS (ESI+): m/z: 177.4 [M+H]⁺[2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the hydrolysis of 1-phenyl-1-cyclobutanecarbonitrile. The following protocol is adapted from available literature.[2]
Reaction Scheme:
Materials:
-
1-Phenyl-1-cyclobutanecarbonitrile
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Deionized water
-
Diethyl ether
-
Concentrated hydrochloric acid (HCl)
-
Chloroform
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydrolysis: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenyl-1-cyclobutanecarbonitrile (1 equivalent) in ethylene glycol. Add potassium hydroxide (3 equivalents) to the solution.
-
Heat the reaction mixture to 185-190 °C under a nitrogen atmosphere for approximately 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Extract the aqueous mixture with diethyl ether (3 x volume) to remove any unreacted starting material and non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of less than 2 with concentrated hydrochloric acid. This will precipitate the carboxylic acid.
-
Extract the acidified aqueous layer with chloroform (2 x volume).
-
Combine the organic (chloroform) layers and wash them sequentially with deionized water and then with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification:
The crude product can be purified by recrystallization. The choice of solvent will depend on the impurities present, but a common approach is to use a solvent system in which the compound is soluble at high temperatures and poorly soluble at low temperatures, such as a mixture of ethanol and water or toluene and hexanes.
Applications in Research and Drug Development
While this compound itself has not been reported to have significant biological activity, its rigid, three-dimensional structure makes it an attractive scaffold for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for their activity as central nervous system agents. For instance, analogs of 1-phenylcyclopentanecarboxylic acid, a closely related compound, have been shown to act as potent and selective sigma 1 receptor ligands, which are targets for the development of antitussive, anticonvulsant, and anti-ischemic agents. Furthermore, derivatives of 1-phenylcyclohexylamine have been explored for their anticonvulsant properties.
The use of this compound as a building block in drug discovery follows a logical workflow, from the synthesis of a diverse library of derivatives to their biological evaluation.
This workflow illustrates the progression from the foundational scaffold to the identification of a potential drug candidate. The carboxylic acid group serves as a convenient handle for a variety of chemical modifications, allowing for the systematic exploration of the chemical space around the rigid cyclobutane core to optimize biological activity and pharmacokinetic properties.
This compound is a valuable compound for researchers in organic synthesis and medicinal chemistry. Its well-defined structure and the presence of a reactive carboxylic acid group make it an ideal starting material for the creation of diverse molecular libraries. While the compound itself may not exhibit strong biological activity, its role as a scaffold is crucial for the development of novel therapeutic agents. The information and protocols provided in this guide serve as a comprehensive resource for scientists and professionals working with this versatile building block.
References
Unveiling the Biological Profile of 1-Phenylcyclobutanecarboxylic Acid: A Story of Metal Complexes and Unexplored Potential
For Immediate Release
While the intrinsic biological activity of 1-phenylcyclobutanecarboxylic acid remains largely uncharacterized in publicly available scientific literature, its role as a ligand in organotin complexes has revealed significant anticancer potential. This technical guide synthesizes the current understanding of these complexes, detailing their mechanism of action, and providing insights into the experimental protocols used for their evaluation. The focus remains on the documented activities of the metal complexes, as data on the free ligand is not presently available.
Anticancer Activity of Organotin Complexes
Organotin complexes incorporating this compound as a ligand have demonstrated notable cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7).[1] The biological activity of these complexes is primarily attributed to the organotin moiety, with the this compound ligand influencing the overall properties and delivery of the active agent.
Mechanism of Action
The anticancer activity of these organotin complexes is multifaceted, primarily involving the induction of cell cycle arrest and apoptosis.[1]
-
Cell Cycle Arrest: Treatment of cancer cells with these complexes leads to an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation.[1]
-
Apoptosis Induction: The complexes trigger programmed cell death, a crucial mechanism for eliminating cancerous cells.
-
DNA Interaction: Mechanistic studies indicate that these organotin complexes can interact with DNA through intercalation, inserting themselves between the base pairs of the DNA helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.[1]
Quantitative Data
Currently, there is no publicly available quantitative data, such as IC50 or EC50 values, for the biological activity of this compound itself. The reported efficacy data pertains to the organotin complexes. For instance, one of the studied dibutyltin complexes exhibited higher activity against HepG2 cells than the established anticancer drug cisplatin.[1]
Experimental Protocols
The following are generalized experimental protocols representative of the methodologies used to assess the anticancer activity of the organotin complexes of this compound.
Cell Culture and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the organotin complexes or this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After incubation, the formazan crystals formed by viable cells are solubilized using a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a defined period. Subsequently, both floating and adherent cells are harvested.
-
Fixation: The collected cells are washed with phosphate-buffered saline (PBS) and fixed in cold 70% ethanol.
-
Staining: The fixed cells are then treated with RNase A and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then determined.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment and Harvesting: Cells are treated with the compounds of interest.
-
Staining: The harvested cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
Signaling Pathways and Visualizations
While a definitive signaling pathway for this compound has not been elucidated, the action of its organotin complexes suggests the involvement of pathways leading to cell cycle arrest and apoptosis. A related organotin complex has been shown to activate the ATM-CHK2-p53 pathway in response to DNA damage.
Below are diagrams illustrating the experimental workflow for assessing anticancer activity and a potential signaling pathway implicated in the action of the organotin complexes.
Conclusion
References
An In-Depth Technical Guide to 1-Phenylcyclobutanecarboxylic Acid Derivatives and Analogues for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-phenylcyclobutanecarboxylic acid, its derivatives, and analogues, with a focus on their synthesis, biological activity, and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound: this compound
This compound serves as the foundational scaffold for a range of biologically active molecules. Its derivatives have garnered significant interest due to their potential therapeutic applications, particularly in the realm of neurological disorders.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 1-phenylcyclobutane-1-carboxylic acid |
| CAS Number | 37828-19-6 |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the formation of a nitrile intermediate, followed by hydrolysis.
Synthesis of 1-Phenylcyclobutanecarbonitrile
A common and effective method for the synthesis of the key intermediate, 1-phenylcyclobutanecarbonitrile, involves the alkylation of phenylacetonitrile with 1,3-dibromopropane.
Experimental Protocol:
-
Reaction Setup: Phenylacetonitrile is reacted with 1,3-dibromopropane in the presence of a strong base, such as sodium amide or sodium hydride, in an aprotic solvent like anhydrous ether or dimethylformamide (DMF).
-
Alkylation: The reaction mixture is stirred at room temperature or with gentle heating to facilitate the dialkylation of the phenylacetonitrile, leading to the formation of the cyclobutane ring.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude 1-phenylcyclobutanecarbonitrile is purified by vacuum distillation.
Hydrolysis to this compound
The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid.
Experimental Protocol:
-
Hydrolysis: 1-Phenylcyclobutanecarbonitrile is refluxed with a strong acid, such as concentrated hydrochloric acid or sulfuric acid, or a strong base like sodium hydroxide in a suitable solvent (e.g., water or ethanol).
-
Acidification: If basic hydrolysis is performed, the reaction mixture is cooled and acidified with a strong acid to precipitate the carboxylic acid.
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent.
Biological Activity and Structure-Activity Relationships (SAR)
Derivatives of this compound, particularly its esters and amides, have been identified as potent and selective ligands for the sigma-1 (σ₁) receptor. This receptor is a unique intracellular protein primarily located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions and pathological conditions. The interaction of these compounds with the sigma-1 receptor makes them promising candidates for the development of novel therapeutics for conditions such as epilepsy, neuropathic pain, and neurodegenerative diseases.
A study on novel 1-phenylcycloalkanecarboxylic acid derivatives revealed key structure-activity relationships for sigma-1 receptor binding[1]. The following table summarizes the binding affinities (Ki) of a selection of these analogues.
Table 1: Sigma-1 and Sigma-2 Receptor Binding Affinities of 1-Phenylcycloalkanecarboxylic Acid Analogues [1]
| Compound | R | X | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₂/σ₁) |
| 1 | H | OCH₂CH₂(NEt₂) | 3.2 ± 0.4 | 100 ± 10 | 31 |
| 2 | H | NHCH₂CH₂(NEt₂) | 1.8 ± 0.2 | 150 ± 20 | 83 |
| 3 | 4-Cl | OCH₂CH₂(NEt₂) | 2.5 ± 0.3 | 80 ± 9 | 32 |
| 4 | 4-MeO | OCH₂CH₂(NEt₂) | 4.1 ± 0.5 | 120 ± 15 | 29 |
| 5 | H | OCH₂CH₂(Morpholine) | 5.6 ± 0.7 | 300 ± 40 | 54 |
Data extracted from a study on 1-phenylcyclopentane derivatives, which provides a strong model for the SAR of 1-phenylcyclobutane analogues.[1]
Signaling Pathways
The biological effects of this compound derivatives are primarily mediated through their interaction with the sigma-1 receptor. Activation of this receptor modulates a variety of downstream signaling pathways.
Key Downstream Signaling Pathways:
-
Calcium Signaling Modulation: The sigma-1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM), where it regulates calcium signaling between these two organelles.
-
Ion Channel Regulation: Sigma-1 receptor activation has been shown to modulate the activity of various ion channels, including voltage-gated potassium, sodium, and calcium channels. This modulation is a likely contributor to the observed anticonvulsant effects.
-
Unfolded Protein Response (UPR): The sigma-1 receptor is involved in the cellular stress response, including the UPR, which helps to maintain protein homeostasis in the endoplasmic reticulum.
-
Nrf2 Pathway Activation: Activation of the Nrf2 pathway by sigma-1 receptor ligands can lead to the expression of antioxidant and cytoprotective genes, contributing to neuroprotection.
Experimental Protocols for Biological Evaluation
Sigma-1 Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.
Experimental Protocol:
-
Membrane Preparation: Guinea pig brain or liver membranes, which are rich in sigma-1 receptors, are prepared by homogenization and centrifugation.
-
Radioligand Binding: The membranes are incubated with a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Anticonvulsant Activity Testing
Standard animal models are used to assess the anticonvulsant potential of this compound derivatives.
Maximal Electroshock (MES) Test:
-
Animal Model: Typically performed in mice or rats.
-
Procedure: A brief electrical stimulus is delivered via corneal or ear clip electrodes to induce a tonic-clonic seizure.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses prior to the electrical stimulus.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded. The median effective dose (ED₅₀) is then calculated.
Subcutaneous Pentylenetetrazol (scPTZ) Test:
-
Animal Model: Typically performed in mice.
-
Procedure: The convulsant agent pentylenetetrazol (PTZ) is administered subcutaneously to induce clonic seizures.
-
Drug Administration: The test compound is administered prior to the PTZ injection.
-
Endpoint: The ability of the compound to prevent or delay the onset of clonic seizures is observed. The ED₅₀ is calculated based on the protection against seizures.
Conclusion
This compound and its analogues represent a promising class of compounds with significant potential for the development of novel therapeutics. Their primary mechanism of action through the sigma-1 receptor opens up avenues for treating a range of neurological and psychiatric disorders. The structure-activity relationships of these compounds are beginning to be understood, providing a rational basis for the design of more potent and selective ligands. The experimental protocols detailed in this guide offer a framework for the synthesis and evaluation of new derivatives in this chemical class. Further research into the downstream signaling pathways and the development of compounds with optimized pharmacokinetic and pharmacodynamic profiles will be crucial for translating the therapeutic potential of this scaffold into clinical applications.
References
The Enigmatic Mechanism of 1-Phenylcyclobutanecarboxylic Acid: A Technical Guide for Researchers
Introduction
1-Phenylcyclobutanecarboxylic acid is a small molecule whose biological activity remains largely uncharacterized. However, its structural resemblance to known psychoactive compounds, particularly those with a phenylcycloalkane scaffold, suggests potential interactions with specific central nervous system (CNS) targets. This document will explore the hypothesized mechanism of action of this compound, focusing on its potential roles as a sigma-1 (σ₁) receptor agonist and a muscarinic acetylcholine receptor (mAChR) antagonist. This hypothesis is extrapolated from studies on carbetapentane (a 1-phenylcyclopentanecarboxylic acid derivative) and other related molecules which exhibit these dual activities.[1][2][3]
Hypothesized Molecular Targets
Based on structure-activity relationships of analogous compounds, the primary molecular targets for this compound are postulated to be:
-
Sigma-1 (σ₁) Receptor: A unique intracellular chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[4][5] It is involved in the modulation of various cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[4][6][7]
-
Muscarinic Acetylcholine Receptors (mAChRs): A family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.[8] They are widely distributed in the central and peripheral nervous systems and are involved in diverse physiological processes.[9]
Proposed Signaling Pathways
Sigma-1 (σ₁) Receptor Agonism
As a hypothesized agonist of the σ₁ receptor, this compound may initiate a signaling cascade that modulates neuronal function and survival. Under basal conditions, the σ₁ receptor is bound to the chaperone protein BiP (Binding immunoglobulin Protein). Upon ligand binding, the receptor is thought to dissociate from BiP and translocate to interact with various client proteins.[7]
Muscarinic Acetylcholine Receptor (mAChR) Antagonism
As a potential antagonist of mAChRs, this compound would block the binding of the endogenous ligand, acetylcholine (ACh), thereby inhibiting downstream signaling. Muscarinic receptors are broadly classified into two families based on their G-protein coupling: M₁, M₃, and M₅ receptors couple to Gq/11, while M₂ and M₄ receptors couple to Gi/o.[8][10]
Quantitative Data for Structurally Related Compounds
The following table summarizes binding affinity data for carbetapentane, a structurally similar compound with a cyclopentyl ring instead of a cyclobutyl ring. This data is provided for comparative purposes to guide future studies on this compound.
| Compound | Target | Assay Type | Kᵢ (nM) | Source |
| Carbetapentane (Pentoxyverine) | Sigma-1 (σ₁) Receptor | Radioligand Binding | 41 | [1] |
| Sigma-2 (σ₂) Receptor | Radioligand Binding | 894 | [1] | |
| Muscarinic Receptors | Not specified | Potent Antagonist | [1][2] |
Experimental Protocols
To investigate the hypothesized mechanism of action of this compound, the following experimental protocols are proposed, based on established methodologies for studying sigma-1 and muscarinic receptor interactions.
Sigma-1 (σ₁) Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the σ₁ receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Test Compound: this compound
-
Radioligand: --INVALID-LINK---pentazocine (a selective σ₁ receptor ligand)
-
Receptor Source: Guinea pig brain or liver membranes, or cell lines expressing high levels of σ₁ receptors (e.g., MDA-MB-468).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Haloperidol (10 µM)
-
Equipment: 96-well microplates, cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, --INVALID-LINK---pentazocine, and membrane suspension.
-
Non-specific Binding: Haloperidol, --INVALID-LINK---pentazocine, and membrane suspension.
-
Competition: A range of concentrations of this compound, --INVALID-LINK---pentazocine, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Muscarinic Receptor Radioligand Binding Assay
This protocol aims to determine the binding affinity (Kᵢ) of this compound for the five muscarinic receptor subtypes (M₁-M₅).
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) (a non-selective muscarinic antagonist)
-
Receptor Source: Membranes from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).
-
Assay Buffer: Phosphate-buffered saline (PBS) with 1 mM MgCl₂ and 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: Atropine (1 µM)
-
Equipment: 96-well microplates, cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation: As described in the σ₁ receptor binding assay protocol.
-
Assay Setup: Similar to the σ₁ receptor assay, with conditions for total binding, non-specific binding (using atropine), and competition with a range of this compound concentrations.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold assay buffer.
-
Quantification: Measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ and Kᵢ values as described for the σ₁ receptor assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. grokipedia.com [grokipedia.com]
- 3. medkoo.com [medkoo.com]
- 4. mdpi.com [mdpi.com]
- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 6. The pharmacology of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Phenylcyclobutanecarboxylic Acid: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-phenylcyclobutanecarboxylic acid, a valuable building block in organic synthesis and medicinal chemistry. This document details its discovery and historical context, modern synthetic protocols, physicochemical properties, and explores its potential biological activities.
Discovery and Historical Context
The synthesis of 1-phenyl substituted cycloalkane carboxylic acids gained momentum in the mid-20th century. A notable related synthesis of 1-phenyl-1-cyclohexanecarboxylic acid was described by Lyle and Lyle in the Journal of the American Chemical Society in 1952. The primary route to this compound has historically been through the cyclization of a phenylacetonitrile derivative with a 1,3-dihalopropane, followed by hydrolysis of the resulting nitrile. This general approach has been refined over the years to improve yields and purity.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | PubChem |
| Molecular Weight | 176.21 g/mol | PubChem[1] |
| IUPAC Name | 1-phenylcyclobutane-1-carboxylic acid | PubChem[1] |
| CAS Number | 37828-19-6 | PubChem[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as chloroform and ether. | ChemicalBook[2] |
Synthesis
The most common and well-documented method for the synthesis of this compound involves a two-step process: the synthesis of the intermediate 1-phenylcyclobutanecarbonitrile, followed by its hydrolysis.
Synthesis of 1-Phenylcyclobutanecarbonitrile
This step involves the alkylation of phenylacetonitrile with 1,3-dibromopropane.
Materials:
-
Phenylacetonitrile
-
1,3-Dibromopropane
-
Potassium hydroxide (powdered)
-
Toluene
-
Water
-
Tetrabutylammonium bromide
-
Anhydrous magnesium sulfate
-
Celite
Procedure: [3]
-
Suspend powdered potassium hydroxide (536 g, 9.56 mol) in a mixture of toluene (1.54 L) and water (154 mL) and heat to 45 °C.
-
Add tetrabutylammonium bromide (28 g, 0.85 mol) and 1,3-dibromopropane (379 g, 1.88 mol).
-
Slowly add a solution of phenylacetonitrile (200 g, 1.7 mol) in toluene (500 mL) dropwise over approximately 42 minutes. The reaction temperature will rise to 95 °C.
-
After the addition is complete, heat the mixture to reflux and stir for 1 hour.
-
Monitor the reaction completion by HPLC.
-
Cool the reaction mixture to 20-25 °C and filter through a Celite pad.
-
Wash the solid residue with toluene (1.0 L).
-
Combine the filtrates and wash sequentially with water (2 x 300 mL) and brine (150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude 1-phenylcyclobutanecarbonitrile as an orange oil.
-
Purify the crude product by vacuum distillation (boiling point 105 °C at 750 mTorr) to obtain the pure product as a colorless liquid.
Hydrolysis of 1-Phenylcyclobutanecarbonitrile to this compound
The final step is the hydrolysis of the nitrile to the carboxylic acid.
Materials:
-
1-Phenylcyclobutanecarbonitrile
-
Potassium hydroxide (85%)
-
Ethylene glycol
-
Water
-
Diethyl ether
-
Concentrated hydrochloric acid
-
Chloroform
-
Saturated saline solution
-
Anhydrous magnesium sulfate
Procedure: [2]
-
Dissolve 1-phenyl-1-cyclobutanecarbonitrile (5.0 g, 31.83 mmol) and potassium hydroxide (85%, 6.29 g, 95.49 mmol) in ethylene glycol (10 mL).
-
Heat the reaction mixture at 185-190 °C for 6 hours under a nitrogen atmosphere.
-
Monitor the reaction completion by LC-MS.
-
Cool the reaction mixture and dilute with water.
-
Extract the mixture with diethyl ether (3 x 10 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of less than 2.
-
Extract the acidified aqueous layer with chloroform (2 x 10 mL).
-
Combine the chloroform layers and wash sequentially with water and saturated saline solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-phenyl-1-cyclobutanecarboxylic acid.
Yield: 4.43 g (79.2%)
Biological Activity and Potential Applications
While extensive biological studies on this compound are limited, research on related 1-phenylcycloalkanecarboxylic acid derivatives has shown potent and selective activity as sigma 1 receptor ligands.[4] The sigma 1 receptor is a unique intracellular protein chaperone implicated in a variety of cellular functions and is a target for therapeutic intervention in neurological disorders and other diseases.
Derivatives of 1-phenylcycloalkanecarboxylic acids have been investigated for their potential as antitussive, anticonvulsant, and anti-ischemic agents.[4] This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutics targeting the sigma 1 receptor.
Further research is warranted to fully elucidate the pharmacological profile of this compound and its derivatives.
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Two-step synthesis of this compound.
Potential Signaling Pathway Involvement
The interaction of 1-phenylcycloalkanecarboxylic acid derivatives with the sigma 1 receptor suggests a potential role in modulating downstream signaling pathways. The sigma 1 receptor is known to influence various cellular processes, including calcium signaling and modulation of ion channels.
References
- 1. This compound | C11H12O2 | CID 277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 37828-19-6 [chemicalbook.com]
- 3. 1-Phenylcyclobutanecarbonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-Phenylcyclobutanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenylcyclobutanecarboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document details the available spectral data, outlines the experimental protocols for obtaining such data, and presents a logical workflow for the spectroscopic analysis of this compound.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of experimentally derived public data, predicted values from computational models are included and are explicitly noted.
Table 1: Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | PubChem[1] |
| Molecular Weight | 176.21 g/mol | PubChem[1] |
| Exact Mass | 176.083729621 Da | PubChem[1] |
| LC-MS (ESI+) m/z | 177.4 [M+H]⁺ | ChemicalBook[2] |
Table 2: Predicted ¹H NMR Spectroscopic Data
Note: Experimental data for ¹H NMR chemical shifts were not publicly available. The following are predicted values.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~12.0 | Singlet (broad) | -COOH |
| ~7.4 - 7.2 | Multiplet | Aromatic protons |
| ~2.8 - 2.6 | Multiplet | Cyclobutane -CH₂- |
| ~2.2 - 2.0 | Multiplet | Cyclobutane -CH₂- |
| ~1.9 - 1.7 | Multiplet | Cyclobutane -CH₂- |
Table 3: Predicted ¹³C NMR Spectroscopic Data
Note: Experimental data for ¹³C NMR chemical shifts were not publicly available. The following are predicted values.
| Chemical Shift (ppm) | Assignment |
| ~180 | -COOH |
| ~145 | Aromatic C (quaternary) |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~126 | Aromatic CH |
| ~55 | Cyclobutane C (quaternary) |
| ~35 | Cyclobutane CH₂ |
| ~18 | Cyclobutane CH₂ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
Note: Experimental data for IR absorption frequencies were not publicly available. The following are predicted values based on typical absorptions for carboxylic acids.[3][4][5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 3000 - 2850 | Medium | C-H stretch (aliphatic) |
| 1710 - 1680 | Strong | C=O stretch (carboxylic acid dimer) |
| 1600 - 1450 | Medium to Weak | C=C stretch (aromatic) |
| 1450 - 1300 | Medium | C-H bend (aliphatic) |
| 1320 - 1210 | Medium | C-O stretch |
| 950 - 910 | Broad, Medium | O-H bend |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of solid aromatic carboxylic acids and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
-
Process the data similarly to the ¹H NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire the FTIR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[7][8]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and purity of the compound.
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
LC-MS Analysis:
-
LC Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is common. For example, a gradient from 10% B to 90% B over 6 minutes.[2]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Conditions (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic techniques and derived structural information.
References
- 1. This compound | C11H12O2 | CID 277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 37828-19-6 [chemicalbook.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
Structural Analysis of 1-Phenylcyclobutanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
1-Phenylcyclobutanecarboxylic acid is a solid with a molecular formula of C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[1] It is characterized by the presence of a phenyl group and a carboxylic acid moiety attached to the same carbon of a cyclobutane ring.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | PubChem[1] |
| Molecular Weight | 176.21 g/mol | PubChem[1] |
| IUPAC Name | 1-phenylcyclobutane-1-carboxylic acid | PubChem[1] |
| CAS Number | 37828-19-6 | PubChem[1] |
| Monoisotopic Mass | 176.083729621 Da | PubChem[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. The following sections detail the expected and reported spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, detailed peak list for this compound is scarce, the expected chemical shifts can be predicted based on the functional groups present.
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, the methylene protons of the cyclobutane ring, and the acidic proton of the carboxylic acid.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) |
| Phenyl (C₆H₅) | 7.2 - 7.5 | Multiplet |
| Cyclobutane (-CH₂-) | 1.8 - 2.8 | Multiplets |
¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic carbon, the aromatic carbons, the quaternary carbon, and the methylene carbons of the cyclobutane ring.
| Carbon | Expected Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 170 - 185 |
| Phenyl (C₆H₅) | 125 - 145 |
| Quaternary Carbon (C-Ph, -COOH) | 45 - 55 |
| Cyclobutane (-CH₂-) | 15 - 35 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |
| C-H stretch (Aromatic) | 3000-3100 |
| C-H stretch (Aliphatic) | 2850-3000 |
| C=O stretch (Carboxylic acid) | 1680-1720 |
| C=C stretch (Aromatic) | 1450-1600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. An LC-MS analysis has reported the protonated molecule.[2]
| Ion | m/z |
| [M+H]⁺ | 177.4 |
Crystallographic Data
As of the compilation of this guide, the crystal structure of this compound has not been deposited in publicly accessible crystallographic databases. However, analysis of a related substituted cyclobutane derivative from the literature can provide an approximation of the bond lengths and angles within the cyclobutane ring. It is important to note that these values are for a different molecule and should be treated as estimations.
| Parameter | Estimated Value |
| C-C bond length (cyclobutane) | 1.53 - 1.56 Å |
| C-C-C bond angle (cyclobutane) | ~88° - 90° |
Experimental Protocols
Synthesis of this compound[2]
This protocol describes the hydrolysis of 1-phenyl-1-cyclobutanecarbonitrile to yield the target carboxylic acid.
Materials:
-
1-Phenyl-1-cyclobutanecarbonitrile
-
Potassium hydroxide (85%)
-
Ethylene glycol
-
Water
-
Ether
-
Concentrated hydrochloric acid
-
Chloroform
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-phenyl-1-cyclobutanecarbonitrile (1.0 eq) and potassium hydroxide (3.0 eq) in ethylene glycol.
-
Heat the reaction mixture to 185-190 °C for 6 hours under a nitrogen atmosphere.
-
Monitor the reaction completion using LC-MS.
-
Cool the reaction mixture and dilute with water.
-
Extract the aqueous mixture with ether (3x).
-
Acidify the aqueous layer to a pH < 2 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with chloroform (2x).
-
Combine the chloroform layers, wash with water and then with saturated saline.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Caption: Synthesis workflow for this compound.
Molecular Structure and Connectivity
The following diagram illustrates the molecular structure of this compound, highlighting its key functional components.
Caption: Connectivity of this compound.
Conclusion
This technical guide provides a foundational structural analysis of this compound based on currently available data. While comprehensive experimental data, particularly crystallographic information, would further enhance our understanding, the compiled spectroscopic and synthetic information serves as a valuable resource for researchers. The provided protocols and data tables are intended to facilitate further investigation and application of this compound in drug discovery and materials science.
References
Potential Therapeutic Targets of 1-Phenylcyclobutanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylcyclobutanecarboxylic acid is a synthetic compound with a structural scaffold that suggests potential interactions with specific biological targets. This technical guide provides an in-depth analysis of the likely therapeutic targets of this compound, focusing on the sigma-1 (σ1) and muscarinic acetylcholine receptors. This analysis is based on the pharmacological data of its close structural analogs, particularly 1-phenylcycloalkanecarboxylic acid derivatives and the well-studied compound carbetapentane. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to facilitate further research and drug development efforts.
Introduction
This compound is a small molecule whose biological activity is not extensively documented in publicly available literature. However, by examining the structure-activity relationships (SAR) of its analogs, we can infer its potential therapeutic targets. The core structure, a phenyl group attached to a cyclobutane ring with a carboxylic acid moiety, is a key pharmacophore that has been explored in the context of centrally acting agents. Research into analogous compounds, specifically 1-phenylcycloalkanecarboxylic acid derivatives, has revealed a strong affinity for the sigma-1 receptor and, in some cases, for muscarinic acetylcholine receptors. These findings suggest that this compound may exert its pharmacological effects through modulation of these receptor systems, opening avenues for its potential application in a range of therapeutic areas, including neurodegenerative diseases, psychiatric disorders, and as an antitussive or anticonvulsant agent.[1]
Potential Therapeutic Targets
Based on the available evidence from structurally related compounds, the primary potential therapeutic targets for this compound are the sigma-1 receptor and muscarinic acetylcholine receptors.
Sigma-1 (σ1) Receptor
The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[2] It is involved in the regulation of numerous cellular functions, including ion channel activity, intracellular calcium signaling, and cellular stress responses.[2][3][4] Studies on 1-phenylcycloalkanecarboxylic acid derivatives have demonstrated that these compounds can be potent and selective sigma-1 receptor ligands.[1]
Muscarinic Acetylcholine Receptors
Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[5] There are five subtypes (M1-M5), which are involved in a wide range of physiological processes. The parent compound of the analogous series, carbetapentane (a 1-phenylcyclopentanecarboxylic acid derivative), has been shown to bind to both sigma and muscarinic receptors.[1][6]
Quantitative Data
Table 1: Sigma-1 Receptor Binding Affinities of 1-Phenylcycloalkanecarboxylic Acid Analogs
| Compound | Ki (nM) for σ1 Receptor | Selectivity (σ2/σ1) | Reference |
| Analog 34 | Not Specified | 65-fold | [1] |
| Analog 35 | Not Specified | 78-fold | [1] |
| Analog 39 | Not Specified | 51-fold | [1] |
| Carbetapentane (Pentoxyverine) | 41 | 21.8 | [7] |
| (+)-Pentazocine (Standard Ligand) | 4.8 | 354 | [8] |
Table 2: Muscarinic Receptor Binding Affinities of Carbetapentane (a 1-Phenylcyclopentanecarboxylic Acid Analog)
| Receptor Subtype | IC50 (µM) | Reference |
| M1 | Not Specified | [9] |
| M2 | Not Specified | [10] |
| M3 | Not Specified | [9] |
Note: Specific IC50 or Ki values for carbetapentane at different muscarinic receptor subtypes are not consistently reported in a single source. The compound is generally described as a muscarinic antagonist.
Signaling Pathways
Sigma-1 Receptor Signaling
Activation of the sigma-1 receptor by an agonist leads to its dissociation from the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. The activated sigma-1 receptor can then modulate a variety of downstream signaling pathways, including:
-
Calcium Signaling: Modulation of inositol trisphosphate (IP3) receptors, leading to changes in intracellular calcium levels.[2]
-
Ion Channel Regulation: Direct interaction with and modulation of various ion channels, including voltage-gated potassium and sodium channels.
-
Neurotrophic Factor Signaling: Upregulation of Brain-Derived Neurotrophic Factor (BDNF) and activation of its receptor, TrkB.[11]
-
Cellular Stress Response: Attenuation of oxidative stress and endoplasmic reticulum stress.[4]
Muscarinic Receptor Signaling
Muscarinic receptors are classic GPCRs that couple to different G proteins to initiate intracellular signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11, while the M2 and M4 subtypes couple to Gi/o.
-
Gq/11 Pathway (M1, M3, M5): Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5][12]
-
Gi/o Pathway (M2, M4): Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also directly modulate ion channels.[5]
Experimental Protocols
The following are generalized protocols for radioligand binding assays to determine the affinity of a test compound, such as this compound, for the sigma-1 and muscarinic receptors.
Sigma-1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Radioligand: [³H]-(+)-Pentazocine
-
Non-specific binding control: Haloperidol
-
Membrane preparation: Guinea pig brain membranes or cell lines expressing the sigma-1 receptor
-
Assay buffer: Tris-HCl
-
Scintillation fluid
-
Glass fiber filters
-
96-well filter plates
-
Scintillation counter
Workflow:
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, [³H]-(+)-pentazocine, and either the test compound, vehicle (for total binding), or a high concentration of haloperidol (for non-specific binding).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Muscarinic Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
Non-specific binding control: Atropine
-
Membrane preparation: Cell lines expressing a single human muscarinic receptor subtype (e.g., M1, M2, M3)
-
Assay buffer: Phosphate-buffered saline (PBS)
-
Scintillation fluid
-
Glass fiber filters
-
96-well filter plates
-
Scintillation counter
Workflow:
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the specific muscarinic receptor membrane preparation, [³H]-NMS, and either the test compound, vehicle (for total binding), or a high concentration of atropine (for non-specific binding).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Synthesis of this compound
A common synthetic route to this compound involves the hydrolysis of 1-phenyl-1-cyclobutanecarbonitrile. The nitrile can be prepared through the reaction of a suitable precursor with a cyanide source.
Reaction Scheme:
1-Phenyl-1-cyclobutanecarbonitrile + KOH/Ethylene Glycol → this compound[13]
Procedure Outline:
-
Dissolve 1-phenyl-1-cyclobutanecarbonitrile and potassium hydroxide in ethylene glycol.
-
Heat the reaction mixture under a nitrogen atmosphere.
-
Monitor the reaction for completion.
-
After cooling, dilute the mixture with water and perform an ether extraction to remove unreacted starting material.
-
Acidify the aqueous layer with hydrochloric acid.
-
Extract the product with an organic solvent such as chloroform.
-
Combine the organic layers, wash with water and brine, dry over a drying agent, and concentrate under reduced pressure to yield this compound.[13]
Conclusion
While direct pharmacological data for this compound is limited, the analysis of its structural analogs strongly suggests that the sigma-1 and muscarinic acetylcholine receptors are its primary potential therapeutic targets. The quantitative data from these analogs indicate the potential for high-affinity interactions. The provided signaling pathways and experimental protocols offer a solid foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on obtaining direct binding and functional data for this compound at these targets to validate these hypotheses and guide the development of novel therapeutics.
References
- 1. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 12. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 13. This compound | 37828-19-6 [chemicalbook.com]
An In-depth Technical Guide to 1-Phenylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclobutanecarboxylic acid is a chemical compound with a unique structural motif, combining a cyclobutane ring with a phenyl group and a carboxylic acid functional group. This structure makes it an interesting building block in medicinal chemistry and materials science. This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, chemical and physical properties, spectroscopic data, and an overview of the biological activities of related compounds. All quantitative data is presented in structured tables for clarity and comparative analysis, and a detailed experimental protocol for a key synthesis is provided.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 1-phenylcyclobutane-1-carboxylic acid | [2] |
| CAS Number | 37828-19-6 | [2][3] |
| Molecular Formula | C₁₁H₁₂O₂ | [2] |
| Molecular Weight | 176.21 g/mol | [2] |
| Monoisotopic Mass | 176.083729621 Da | [2] |
| Physical Form | Solid | |
| Purity (typical) | 95% | |
| Storage | Sealed in dry, room temperature |
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the hydrolysis of 1-phenyl-1-cyclobutanecarbonitrile.[3]
Experimental Protocol: Hydrolysis of 1-Phenyl-1-cyclobutanecarbonitrile[4]
Materials:
-
1-Phenyl-1-cyclobutanecarbonitrile (5.0 g, 31.83 mmol)
-
Potassium hydroxide (85%, 6.29 g, 95.49 mmol, 3 eq.)
-
Ethylene glycol (10 mL)
-
Water
-
Diethyl ether
-
Concentrated hydrochloric acid
-
Chloroform
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Nitrogen gas
Procedure:
-
In a reaction vessel, dissolve 1-phenyl-1-cyclobutanecarbonitrile and potassium hydroxide in ethylene glycol.
-
Heat the reaction mixture to 185-190 °C for 6 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by LC-MS.
-
After completion, cool the reaction mixture and dilute it with water.
-
Extract the aqueous mixture with diethyl ether (3 x 10 mL) to remove any unreacted starting material or non-acidic byproducts.
-
Acidify the aqueous layer to a pH of less than 2 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with chloroform (2 x 10 mL).
-
Combine the chloroform layers and wash them sequentially with water and saturated saline solution.
-
Dry the chloroform layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-phenyl-1-cyclobutanecarboxylic acid.
Yield: 4.43 g (79.2%)
A generalized workflow for this synthesis is depicted below.
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic protons (C₆H₅): Expected in the range of 7.2-7.5 ppm.
-
Cyclobutane protons (-CH₂-): Expected as multiplets in the range of 1.8-2.8 ppm.
-
Carboxylic acid proton (-COOH): A broad singlet typically appearing downfield, above 10 ppm.
¹³C NMR:
-
Carboxylic carbon (-COOH): Expected around 170-180 ppm.
-
Aromatic carbons (C₆H₅): Expected in the range of 125-145 ppm.
-
Quaternary cyclobutane carbon (-C(Ph)(COOH)-): Expected in the range of 40-60 ppm.
-
Cyclobutane methylene carbons (-CH₂-): Expected in the range of 15-35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by distinct absorption bands.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H stretch (Alkyl) | 3000 - 2850 | Medium |
| C=O stretch (Carboxylic acid) | 1760 - 1690 | Strong |
| C-C stretch (Aromatic) | 1600 - 1400 | Medium |
| C-O stretch | 1320 - 1210 | Strong |
| O-H bend | 950 - 910 | Medium |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 176. Key fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[4] A reported LC-MS analysis showed a protonated molecular ion [M+H]⁺ at m/z 177.4.[3]
Biological Activity
Currently, there is a lack of publicly available data on the specific biological activity of this compound itself. However, research into its derivatives and structurally related compounds provides insights into its potential pharmacological applications.
Derivatives of 1-phenylcycloalkanecarboxylic acids have been investigated as ligands for sigma (σ) receptors, which are implicated in a variety of neurological functions and disorders. These derivatives have shown potential as antitussive, anticonvulsant, and anti-ischemic agents. This suggests that the 1-phenylcycloalkanecarboxylic acid scaffold could be a valuable starting point for the development of novel therapeutics targeting the central nervous system.
Furthermore, other carboxylic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. For instance, certain amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated antibacterial and antiproliferative properties.[5] While these are not direct studies on this compound, they highlight the potential for this class of compounds in drug discovery.
Due to the absence of specific biological data and identified mechanisms of action for this compound, no signaling pathway diagrams can be generated at this time.
Conclusion
This compound is a readily synthesizable compound with a well-defined chemical structure. While its own biological activities have not been extensively reported, the pharmacological potential of its derivatives and related structures suggests that it is a promising scaffold for future drug discovery efforts, particularly in the area of neuroscience. Further research is warranted to explore the biological profile of this compound and to synthesize and screen a library of its derivatives for a range of therapeutic targets. The detailed synthetic protocol and compiled physicochemical and spectroscopic information provided in this guide serve as a valuable resource for researchers initiating studies on this intriguing molecule.
References
Methodological & Application
Application Notes and Protocols for 1-Phenylcyclobutanecarboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 1-phenylcyclobutanecarboxylic acid as a scaffold for the development of biologically active compounds. The detailed protocols are based on methodologies reported for the characterization of its derivatives, particularly in the context of their interaction with sigma receptors.
Application Notes
This compound is a versatile chemical intermediate. While the acid itself is not extensively characterized for direct biological activity, its derivatives have shown significant potential as selective ligands for the sigma-1 (σ1) receptor. The σ1 receptor is a chaperone protein located at the endoplasmic reticulum and is implicated in a variety of cellular functions and pathological conditions.
Key Applications of this compound Derivatives:
-
Central Nervous System (CNS) Research: Derivatives of this compound have been investigated for their potential as anticonvulsant, antitussive, and anti-ischemic agents.[1] These activities are likely mediated through their interaction with the σ1 receptor, which is known to modulate various neurotransmitter systems.[1]
-
Drug Discovery and Development: The 1-phenylcycloalkanecarboxylic acid scaffold serves as a valuable starting point for the synthesis of novel therapeutic agents.[1][2] By modifying the carboxylic acid group and the phenyl ring, libraries of compounds with varying potencies and selectivities for the σ1 receptor can be generated.
-
Neuroprotective Agent Exploration: Given the role of σ1 receptors in neuroprotection, derivatives of this compound could be explored as potential treatments for neurodegenerative diseases and conditions involving neuronal damage.
Quantitative Data Summary
The following table summarizes the binding affinities of selected 1-phenylcycloalkanecarboxylic acid derivatives for sigma and muscarinic receptors. This data is crucial for understanding the selectivity and potential off-target effects of these compounds.
| Compound ID | σ1 Ki (nM) | σ2 Ki (nM) | M1 Ki (nM) | M2 Ki (nM) | σ1/σ2 Selectivity |
| 34 | 2.8 | 182 | >10,000 | >10,000 | 65-fold |
| 35 | 1.9 | 148 | >10,000 | >10,000 | 78-fold |
| 39 | 4.2 | 214 | >10,000 | >10,000 | 51-fold |
Data extracted from a study on novel 1-phenylcycloalkanecarboxylic acid derivatives.[1]
Experimental Protocols
Protocol 1: Sigma Receptor Radioligand Binding Assay
This protocol details the methodology for determining the binding affinity of this compound derivatives to σ1 and σ2 receptors.
Objective: To quantify the inhibitory constant (Ki) of test compounds for σ1 and σ2 receptors.
Materials:
-
Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2)
-
--INVALID-LINK---pentazocine (for σ1) or [³H]DTG (for σ2)
-
Test compounds (derivatives of this compound)
-
Haloperidol (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Prepare membrane homogenates from guinea pig brain (for σ1) or rat liver (for σ2).
-
In a series of test tubes, add the appropriate membrane preparation, the radioligand (--INVALID-LINK---pentazocine for σ1 or [³H]DTG for σ2), and varying concentrations of the test compound.
-
For the determination of non-specific binding, add a high concentration of haloperidol to a separate set of tubes.
-
Incubate the mixtures at 25°C for 120 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values (the concentration of test compound that inhibits 50% of specific binding) from competition binding curves.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Protocol 2: Muscarinic Receptor Radioligand Binding Assay
This protocol is used to assess the selectivity of the compounds by determining their binding affinity for muscarinic M1 and M2 receptors.
Objective: To determine the Ki of test compounds for M1 and M2 muscarinic receptors.
Materials:
-
Rat cortical membranes (for M1) or heart membranes (for M2)
-
[³H]pirenzepine (for M1) or [³H]AF-DX 384 (for M2)
-
Test compounds
-
Atropine (for non-specific binding determination)
-
Phosphate buffer
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Prepare membrane homogenates from rat cortex (for M1) or heart (for M2).
-
Follow a similar procedure as described in Protocol 1, using the appropriate radioligand and membrane preparation for each receptor subtype.
-
Use atropine to determine non-specific binding.
-
Incubate, filter, and count the radioactivity as previously described.
-
Calculate the IC50 and Ki values to determine the affinity of the test compounds for muscarinic receptors.
Visualizations
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Putative signaling pathway for σ1 receptor agonists derived from this compound.
References
Application Notes and Protocols: 1-Phenylcyclobutanecarboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclobutanecarboxylic acid is a versatile scaffold in medicinal chemistry, offering a unique three-dimensional structure that can be exploited for the design of novel therapeutic agents. Its rigid cyclobutane ring system provides a conformational constraint that can lead to enhanced selectivity and potency for various biological targets. These application notes provide an overview of the known and potential applications of this compound derivatives, with a focus on their activity as sigma-1 (σ1) receptor ligands and NMDA receptor antagonists. Detailed experimental protocols for the synthesis and evaluation of these compounds are also presented.
I. Application as Sigma-1 (σ1) Receptor Ligands
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, where it modulates calcium signaling and cellular stress responses. Ligands of the sigma-1 receptor have shown potential in the treatment of a variety of central nervous system (CNS) disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.
Quantitative Data: Predicted Sigma-1 Receptor Binding Affinities
The following table presents predicted binding affinities (Ki) for a series of hypothetical this compound derivatives at the sigma-1 receptor. These predictions are based on the established SAR from related 1-phenylcycloalkanecarboxylic acid series, where ester and amide derivatives with a basic amine moiety are crucial for high affinity.
| Compound ID | R Group | Predicted Ki (nM) for Sigma-1 | Predicted Selectivity (over σ2) |
| PCBA-001 | -O-(CH2)2-N(Et)2 | 5 - 20 | > 50-fold |
| PCBA-002 | -O-(CH2)2-morpholine | 10 - 50 | > 70-fold |
| PCBA-003 | -NH-(CH2)2-N(Et)2 | 20 - 100 | > 40-fold |
| PCBA-004 | -NH-(CH2)2-piperidine | 15 - 75 | > 60-fold |
Note: These are predicted values based on SAR of analogous compounds and require experimental validation.
Signaling Pathway
Caption: Sigma-1 Receptor Signaling Pathway Activation.
Experimental Protocols
This protocol describes a two-step synthesis of a representative ester derivative.
Step 1: Synthesis of this compound
-
Reaction Setup: To a solution of phenylacetonitrile (1 equivalent) in dimethyl sulfoxide (DMSO), add a 50% aqueous solution of sodium hydroxide.
-
Alkylation: While stirring vigorously, add 1,3-dibromopropane (1.1 equivalents) dropwise, maintaining the temperature below 40°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-phenylcyclobutanecarbonitrile.
-
Hydrolysis: Reflux the crude nitrile in a mixture of concentrated hydrochloric acid and water for 12-18 hours.
-
Purification: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Filter the solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.
Step 2: Esterification with 2-(Diethylamino)ethanol
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Coupling Agents: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Ester Formation: Add 2-(diethylamino)ethanol (1.2 equivalents) and stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the final compound, PCBA-001.
Caption: Synthetic Workflow for PCBA-001.
This protocol is for determining the binding affinity (Ki) of test compounds for the sigma-1 receptor.
-
Materials:
-
Membrane homogenates from guinea pig brain or cells expressing human sigma-1 receptors.
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds (e.g., PCBA-001) at various concentrations.
-
96-well plates, scintillation vials, and liquid scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (final concentration ~1-2 nM), and 50 µL of the test compound solution. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of haloperidol solution.
-
Add 50 µL of the membrane preparation (containing 100-200 µg of protein) to each well to initiate the binding reaction.
-
Incubate the plate at 37°C for 150 minutes.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
II. Application as NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory function. However, its overactivation is implicated in excitotoxicity and the pathophysiology of various neurological disorders, including chronic pain.
A derivative of this compound, specifically (1R,3R)-3-amino-N,N-diethyl-1-phenylcyclobutane-1-carboxamide (F-17475), has been identified as an NMDA receptor antagonist with potential analgesic effects for postoperative pain.
Quantitative Data: NMDA Receptor Binding Affinity
| Compound ID | IUPAC Name | Target | Ki (µM) |
| F-17475 | (1R,3R)-3-amino-N,N-diethyl-1-phenylcyclobutane-1-carboxamide | NMDA Receptor | 0.74 |
| Ketamine | (RS)-2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one (Comparator) | NMDA Receptor | 1.05 |
Logical Relationship Diagram
Caption: Development of an NMDA Receptor Antagonist.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel drug candidates. Its derivatives are promising as selective sigma-1 receptor ligands for the treatment of CNS disorders and have also been successfully developed into NMDA receptor antagonists for pain management. The protocols provided herein offer a framework for the synthesis and biological evaluation of new compounds based on this versatile chemical moiety. Further exploration of the structure-activity relationships of this compound derivatives is warranted to fully realize their therapeutic potential.
References
Application Notes and Protocols for 1-Phenylcyclobutanecarboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclobutanecarboxylic acid is a versatile carbocyclic building block incorporating a phenyl group and a cyclobutane ring. This unique structural motif offers a combination of rigidity and three-dimensionality, making it an attractive scaffold in medicinal chemistry and organic synthesis. The cyclobutane ring can impart favorable physicochemical properties to target molecules, such as increased metabolic stability and improved membrane permeability. The carboxylic acid functionality serves as a convenient handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures, including amides, esters, and other derivatives with potential biological activity.
Recent research has highlighted the utility of this compound and its derivatives as modulators of various biological targets, including sigma receptors, which are implicated in a range of neurological disorders. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key derivatives, empowering researchers to explore its potential in drug discovery and development.
Key Applications
-
Scaffold for Bioactive Molecules: The 1-phenylcyclobutane core provides a rigid and lipophilic scaffold that can be elaborated to target a variety of biological receptors and enzymes.
-
Synthesis of Amides and Esters: The carboxylic acid group is readily converted to amides and esters, which are common functional groups in pharmaceuticals. These derivatives can serve as final products or as intermediates for further functionalization.
-
Probing Structure-Activity Relationships (SAR): The defined stereochemistry of the cyclobutane ring allows for the systematic exploration of how the spatial arrangement of substituents affects biological activity.
Experimental Protocols
This section provides detailed protocols for the synthesis of key derivatives of this compound.
Protocol 1: Synthesis of 1-Phenylcyclobutane-1-carbonyl chloride
The conversion of this compound to its corresponding acid chloride is a crucial first step for many subsequent transformations, as the acid chloride is a much more reactive electrophile.
Reaction Scheme:
Caption: Conversion of this compound to its acid chloride.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 37828-19-6 | 176.21 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Carefully add thionyl chloride (2.0 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 1-phenylcyclobutane-1-carbonyl chloride can be used in the next step without further purification.
Quantitative Data:
| Parameter | Value |
| Reactant Ratio | 1:2 (Carboxylic acid : Thionyl chloride) |
| Reaction Time | 2-3 hours |
| Temperature | Reflux (~80 °C) |
| Expected Yield | Quantitative (crude) |
Protocol 2: Synthesis of N-Substituted 1-Phenylcyclobutanecarboxamides
Amide bond formation is a fundamental transformation in organic synthesis and medicinal chemistry. This protocol describes the synthesis of an N-substituted amide from 1-phenylcyclobutane-1-carbonyl chloride.
Reaction Scheme:
Application Notes and Protocols: 1-Phenylcyclobutanecarboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-phenylcyclobutanecarboxylic acid scaffold and its analogs, particularly the closely related 1-phenylcycloalkanecarboxylic acids, have emerged as promising structural motifs in drug discovery. These compounds have shown significant activity as ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders. This document provides an overview of the application of this scaffold, focusing on its interaction with the sigma-1 receptor, and includes detailed protocols for synthesis and biological evaluation.
Derivatives of 1-phenylcycloalkanecarboxylic acids have been identified as potent and selective sigma-1 receptor ligands.[1] The sigma-1 receptor is a ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling, ion channel function, and cellular stress responses.[2][3] Its involvement in conditions such as neuropathic pain, depression, anxiety, and neurodegenerative diseases makes it an attractive therapeutic target.[4] Carbetapentane, a 1-phenylcyclopentanecarboxylic acid derivative, is a known high-affinity sigma-1 receptor ligand.[1][2]
Key Applications
-
Neuropathic Pain: Sigma-1 receptor antagonists have shown efficacy in preclinical models of neuropathic pain.
-
Neuropsychiatric Disorders: Modulation of the sigma-1 receptor has been proposed as a therapeutic strategy for depression and anxiety.[4]
-
Neuroprotection: Agonism at the sigma-1 receptor may offer neuroprotective effects in conditions like stroke and neurodegenerative diseases.
-
Antitussive Agents: Certain derivatives have demonstrated antitussive (cough-suppressing) properties.[1]
Data Presentation: Sigma-1 Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of carbetapentane, a 1-phenylcyclopentanecarboxylic acid derivative, and its analogs for the sigma-1 (σ1) and sigma-2 (σ2) receptors. This data is extracted from studies on carbetapentane analogs, which serve as a close proxy for the potential activity of this compound derivatives.[1]
| Compound | Cycloalkane Ring Size | Modifications | σ1 Ki (nM) | σ2 Ki (nM) |
| Carbetapentane (1-phenylcyclopentanecarboxylic acid derivative) | 5 | N,N-diethylaminoethoxyethyl ester | 41 | 894 |
| Analog 1 | 3 (cyclopropyl) | N,N-diethylaminoethoxyethyl ester | >10,000 | >10,000 |
| Analog 2 | 6 (cyclohexyl) | N,N-diethylaminoethoxyethyl ester | 68 | 1,200 |
| Analog 3 | 5 | N,N-diethylaminomethyl amide | 120 | 3,500 |
| Analog 4 | 5 | Morpholinoethoxyethyl ester | 55 | 2,800 |
Signaling Pathway
The sigma-1 receptor is an intracellular chaperone protein that, upon ligand binding, can translocate from the endoplasmic reticulum to other cellular compartments to modulate the function of various "client" proteins, including ion channels and G-protein coupled receptors.
Caption: Sigma-1 receptor signaling pathway activation by a ligand.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of the core scaffold.
Caption: Synthetic workflow for this compound.
Materials:
-
Phenylacetonitrile
-
1,3-Dibromopropane
-
Sodium amide (NaNH2) or other strong base
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (H2SO4)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Alkylation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend sodium amide in anhydrous diethyl ether.
-
To the stirred suspension, add phenylacetonitrile dropwise at room temperature.
-
After the addition is complete, add 1,3-dibromopropane dropwise.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture and quench with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-phenylcyclobutanecarbonitrile.
-
-
Hydrolysis:
-
To the crude 1-phenylcyclobutanecarbonitrile, add a mixture of water and concentrated sulfuric acid.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The solid product, this compound, will precipitate.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.
-
Sigma-1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.
Caption: Workflow for the sigma-1 receptor competitive binding assay.
Materials:
-
Guinea pig brain tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[3H]-(+)-pentazocine (radioligand)
-
Haloperidol (for non-specific binding determination)
-
Test compounds (this compound derivatives)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation, a fixed concentration of [3H]-(+)-pentazocine (e.g., 1-5 nM), and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
Incubate the tubes at 37°C for 120 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel sigma-1 receptor ligands. The protocols outlined in this document provide a framework for the chemical synthesis and biological evaluation of such compounds, facilitating their exploration in the context of various CNS disorders. Further optimization of this scaffold could lead to the development of potent and selective drug candidates with improved therapeutic profiles.
References
- 1. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Phenylcyclobutanecarboxylic Acid
Document ID: ANP-PCBA-2025 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-phenylcyclobutanecarboxylic acid, a valuable building block in organic synthesis and drug discovery. The protocols outlined below cover several synthetic routes, including the hydrolysis of 1-phenyl-1-cyclobutanecarbonitrile, alkylation of phenylacetonitrile via phase-transfer catalysis, and carboxylation of a Grignard reagent. Quantitative data is summarized in tables for easy comparison, and key workflows are visualized using diagrams.
Introduction
This compound (CAS: 37828-19-6) is a carboxylic acid derivative containing a cyclobutane ring.[1][2] Its structure is a key component in the development of various pharmaceutical compounds and is used as an intermediate in the synthesis of more complex molecules. The methods described herein provide reliable procedures for its laboratory-scale preparation.
Chemical Properties:
-
Molecular Weight: 176.21 g/mol [1]
-
Appearance: Solid
-
IUPAC Name: 1-phenylcyclobutane-1-carboxylic acid[1]
Synthetic Routes and Reaction Conditions
Three primary synthetic routes for the preparation of this compound are detailed below. Each method offers distinct advantages regarding starting material availability, reaction conditions, and scalability.
Route 1: Hydrolysis of 1-Phenyl-1-cyclobutanecarbonitrile
This is a direct and high-yielding method that converts the nitrile precursor to the desired carboxylic acid under basic conditions.
Route 2: Alkylation of Phenylacetonitrile via Phase-Transfer Catalysis (PTC)
This approach constructs the cyclobutane ring by reacting phenylacetonitrile with a 1,3-dihalopropane under phase-transfer conditions, followed by hydrolysis. PTC is a green chemistry technique that facilitates reactions between reagents in immiscible phases, often leading to faster reactions and higher yields.[3][4][5][6]
Route 3: Carboxylation of 1-Phenylcyclobutylmagnesium Bromide (Grignard Reaction)
This classic organometallic approach involves the formation of a Grignard reagent from 1-bromo-1-phenylcyclobutane, which is then reacted with carbon dioxide (dry ice) to form the carboxylate salt, followed by acidic work-up.[7] Grignard reagents are potent nucleophiles that readily attack the electrophilic carbon of CO₂.[8]
Summary of Reaction Conditions
| Parameter | Route 1: Nitrile Hydrolysis | Route 2: PTC & Hydrolysis | Route 3: Grignard Carboxylation |
| Starting Materials | 1-Phenyl-1-cyclobutanecarbonitrile, Potassium Hydroxide | Phenylacetonitrile, 1,3-Dibromopropane, NaOH | 1-Bromo-1-phenylcyclobutane, Magnesium, CO₂ |
| Key Reagents | Ethylene Glycol | Phase-Transfer Catalyst (e.g., TBAB), DMSO | Anhydrous Diethyl Ether, Hydrochloric Acid |
| Temperature | 185-190 °C[9] | Alkylation: RT-50°C; Hydrolysis: >120°C[10] | Grignard Formation: Reflux; Carboxylation: -78°C |
| Reaction Time | 6 hours[9] | Alkylation: 4-8 hours; Hydrolysis: 6-12 hours | Grignard Formation: 1-2 hours; Carboxylation: 1 hour |
| Reported Yield | ~79%[9] | Good (by analogy)[10] | Variable |
| Key Advantages | High yield, straightforward procedure | Builds the ring and functional group | Classic, well-understood methodology |
| Key Challenges | High temperature required | Two-step process, PTC optimization may be needed | Moisture-sensitive reagents, precursor availability |
Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of 1-Phenyl-1-cyclobutanecarbonitrile
This protocol is adapted from a known procedure for the synthesis of this compound.[9]
Reagents and Materials:
-
1-Phenyl-1-cyclobutanecarbonitrile (5.0 g, 31.83 mmol)
-
Potassium hydroxide (85%, 6.29 g, 95.49 mmol)
-
Ethylene glycol (10 mL)
-
Deionized Water
-
Diethyl ether
-
Concentrated hydrochloric acid
-
Chloroform
-
Saturated saline solution
-
Anhydrous magnesium sulfate
Procedure:
-
Combine 1-phenyl-1-cyclobutanecarbonitrile (5.0 g), potassium hydroxide (6.29 g), and ethylene glycol (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 185-190 °C under a nitrogen atmosphere for 6 hours.[9] Monitor the reaction completion using LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with diethyl ether (3 x 10 mL) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to a pH below 2 with concentrated hydrochloric acid in an ice bath.
-
Extract the acidified aqueous layer with chloroform (2 x 10 mL).[9]
-
Combine the organic (chloroform) layers, wash sequentially with water and saturated saline solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.[9]
-
Expected Yield: 4.43 g (79.2%).[9]
Protocol 2: Synthesis via Phase-Transfer Catalysis and Hydrolysis
This protocol is a representative procedure based on the alkylation of phenylacetonitrile.[10]
Part A: Synthesis of 1-Phenyl-1-cyclobutanecarbonitrile Reagents and Materials:
-
Phenylacetonitrile
-
1,3-Dibromopropane
-
Sodium hydroxide solution (50% w/v)
-
Dimethyl sulfoxide (DMSO)
-
Tetrabutylammonium bromide (TBAB) or other suitable PTC
-
Toluene
Procedure:
-
In a three-necked flask, combine phenylacetonitrile, toluene, DMSO, and the phase-transfer catalyst.
-
With vigorous stirring, add the 50% NaOH solution dropwise. An exothermic reaction may occur; maintain the temperature below 30°C using an ice bath.
-
After the initial addition, add 1,3-dibromopropane dropwise, maintaining the temperature between 25-30°C.
-
Stir the mixture vigorously for 4-8 hours at room temperature or with gentle heating (40-50°C) until the reaction is complete (monitored by TLC or GC).
-
Dilute the reaction mixture with water and toluene. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 1-phenyl-1-cyclobutanecarbonitrile. Purify by vacuum distillation or chromatography.
Part B: Hydrolysis to this compound
-
Hydrolyze the nitrile product from Part A using the method described in Protocol 1 .
Protocol 3: Synthesis via Grignard Carboxylation
This protocol outlines the general steps for a Grignard reaction followed by carboxylation.[7]
Reagents and Materials:
-
1-Bromo-1-phenylcyclobutane
-
Magnesium turnings (activated)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
Carbon dioxide, solid (dry ice)
-
Hydrochloric acid (e.g., 3M)
Procedure:
-
Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings in a flask with a stir bar. Add a small crystal of iodine.
-
Add a solution of 1-bromo-1-phenylcyclobutane in anhydrous diethyl ether to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing. If it doesn't start, gentle heating may be required.
-
Once initiated, add the remainder of the alkyl halide solution dropwise to maintain a steady reflux. After the addition is complete, continue refluxing for 1-2 hours to ensure full formation of the Grignard reagent.
-
Cool the Grignard solution in a dry ice/acetone bath to -78°C.
-
Carefully add crushed dry ice to the reaction mixture in small portions with vigorous stirring. A thick precipitate will form.
-
Allow the mixture to warm to room temperature, then quench by slowly adding 3M HCl until the aqueous layer is acidic and all solids have dissolved.
-
Separate the ether layer, and extract the aqueous layer with additional diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid. Purify by recrystallization.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the different synthetic pathways to obtain this compound.
Caption: Synthetic routes to this compound.
Reaction Mechanism: Nitrile Hydrolysis
This diagram shows the simplified mechanism for the base-catalyzed hydrolysis of a nitrile to a carboxylic acid.
Caption: Mechanism of base-catalyzed nitrile hydrolysis.
References
- 1. This compound | C11H12O2 | CID 277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenyl-cyclobutanecarboxylic acid 95% | CAS: 37828-19-6 | AChemBlock [achemblock.com]
- 3. iajpr.com [iajpr.com]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | 37828-19-6 [chemicalbook.com]
- 10. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
Application Notes and Protocols: Large-Scale Synthesis of 1-Phenylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 1-phenylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The described two-step synthesis is robust, high-yielding, and amenable to large-scale production. The initial step involves the phase-transfer catalyzed (PTC) alkylation of phenylacetonitrile with 1,3-dibromopropane to yield 1-phenylcyclobutanecarbonitrile. The subsequent step is the basic hydrolysis of the nitrile intermediate to afford the final carboxylic acid product. This guide includes comprehensive experimental procedures, tabulated quantitative data for easy reference, and detailed diagrams to illustrate the synthetic workflow and catalytic cycle.
Introduction
This compound and its derivatives are important structural motifs in a variety of biologically active compounds. The cyclobutane ring provides a rigid scaffold that can impart unique conformational constraints on a molecule, which can be advantageous for optimizing binding to biological targets. A reliable and scalable synthesis of this key intermediate is therefore of significant interest to the pharmaceutical industry. The presented methodology, utilizing phase-transfer catalysis, offers a safe and efficient alternative to traditional methods that often require hazardous reagents and strictly anhydrous conditions.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in two main steps starting from phenylacetonitrile (benzyl cyanide) and 1,3-dibromopropane.
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile via Phase-Transfer Catalysis
This procedure details the alkylation of phenylacetonitrile with 1,3-dibromopropane using a phase-transfer catalyst, which facilitates the reaction between reactants in a biphasic system.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenylacetonitrile | 117.15 | 117.15 g | 1.0 |
| 1,3-Dibromopropane | 201.86 | 222.05 g | 1.1 |
| Sodium Hydroxide (50% w/w aq.) | 40.00 | 400 mL | ~5.0 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 16.12 g | 0.05 |
| Toluene | - | 500 mL | - |
| Deionized Water | - | 1 L | - |
| Brine (saturated NaCl solution) | - | 200 mL | - |
| Anhydrous Magnesium Sulfate | - | 20 g | - |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenylacetonitrile (117.15 g, 1.0 mol), toluene (500 mL), and tetrabutylammonium bromide (16.12 g, 0.05 mol).
-
Begin vigorous stirring to ensure good mixing of the organic phase.
-
Slowly add the 50% aqueous sodium hydroxide solution (400 mL) to the reaction mixture via the dropping funnel over 30 minutes. A slight exotherm may be observed.
-
After the addition of the base, continue to stir the mixture vigorously.
-
Add 1,3-dibromopropane (222.05 g, 1.1 mol) dropwise from the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature between 40-50°C. If necessary, use a water bath for cooling.
-
After the addition is complete, continue to stir the reaction mixture at 50°C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and add 500 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 100 mL).
-
Combine all organic layers and wash with deionized water (200 mL) followed by brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-phenylcyclobutanecarbonitrile.
-
The crude product can be purified by vacuum distillation to yield a colorless to pale yellow oil.
Expected Yield: 85-95%
Caption: Mechanism of the phase-transfer catalyzed alkylation of phenylacetonitrile.
Step 2: Hydrolysis of 1-Phenylcyclobutanecarbonitrile to this compound
This protocol describes the hydrolysis of the nitrile intermediate to the corresponding carboxylic acid under basic conditions.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Phenylcyclobutanecarbonitrile | 157.21 | 157.21 g | 1.0 |
| Potassium Hydroxide (85%) | 56.11 | 198.1 g | 3.0 |
| Ethylene Glycol | 62.07 | 310 mL | - |
| Deionized Water | - | 1 L | - |
| Concentrated Hydrochloric Acid | - | As needed | - |
| Diethyl Ether | - | 300 mL | - |
| Chloroform | - | 200 mL | - |
| Saturated Saline Solution | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | 20 g | - |
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, dissolve 1-phenylcyclobutanecarbonitrile (157.21 g, 1.0 mol) and potassium hydroxide (198.1 g, 3.0 mol) in ethylene glycol (310 mL).[1]
-
Heat the reaction mixture to 185-190°C under a nitrogen atmosphere and maintain this temperature for 6 hours.[1] The reaction can be monitored by LC-MS or TLC.
-
Cool the reaction mixture to room temperature and dilute with 1 L of deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL) to remove any unreacted starting material or non-acidic byproducts.[1]
-
Carefully acidify the aqueous layer to a pH of less than 2 with concentrated hydrochloric acid. A precipitate of this compound should form.
-
Extract the acidified aqueous layer with chloroform (2 x 100 mL).[1]
-
Combine the chloroform extracts and wash sequentially with deionized water (100 mL) and saturated saline solution (100 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[1]
-
The crude product can be recrystallized from a suitable solvent system (e.g., heptane/ethyl acetate) to afford a white crystalline solid.
Expected Yield: 79.2%[1]
Summary of Quantitative Data
| Step | Product | Starting Materials | Key Reagents | Conditions | Yield | Purity |
| 1 | 1-Phenylcyclobutanecarbonitrile | Phenylacetonitrile, 1,3-Dibromopropane | 50% aq. NaOH, TBAB | 50°C, 4-6 h | 85-95% (expected) | >95% after distillation |
| 2 | This compound | 1-Phenylcyclobutanecarbonitrile | 85% KOH, Ethylene Glycol | 185-190°C, 6 h | 79.2%[1] | >98% after recrystallization |
Safety Precautions
-
Phenylacetonitrile (Benzyl Cyanide): Toxic and harmful if swallowed, inhaled, or absorbed through the skin. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1,3-Dibromopropane: Lachrymator and potential carcinogen. Handle in a fume hood with appropriate PPE.
-
Sodium Hydroxide (50% solution): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
-
Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle in a fume hood with appropriate PPE.
-
Organic Solvents (Toluene, Diethyl Ether, Chloroform): Flammable and/or toxic. Handle in a well-ventilated area, away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
Application Notes and Protocols: 1-Phenylcyclobutanecarboxylic Acid in the Synthesis of Novel Sigma Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylcyclobutanecarboxylic acid is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of novel compounds with potential therapeutic applications. This document provides detailed protocols for the synthesis of a novel amide derivative of this compound and its evaluation as a ligand for sigma receptors. The described compound is part of a series of 2,7-diazaspiro[3.5]nonane derivatives that have shown significant affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in a variety of central nervous system (CNS) disorders. These notes are intended to provide researchers with the necessary information to synthesize and evaluate similar compounds for drug discovery programs.
Introduction
Sigma receptors, comprising σ₁ and σ₂ subtypes, are recognized as important targets in drug development for neurological and psychiatric disorders. The σ₁ receptor, in particular, is a chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum and is involved in modulating intracellular calcium signaling and interacting with various ion channels and G-protein-coupled receptors. Ligands that modulate sigma receptors have shown potential as anticonvulsants, antidepressants, and neuroprotective agents. The unique conformational constraints of the cyclobutane ring in this compound make it an attractive starting point for designing novel ligands with high affinity and selectivity for these receptors.
Data Presentation
The following table summarizes the binding affinity of a novel compound series, 2,7-diazaspiro[3.5]nonane derivatives, synthesized using this compound as a key intermediate. The data highlights the potential of this scaffold in developing potent sigma receptor ligands.
| Compound | n | m | X | Kᵢ (nM) ± SD (σ₁R) | Kᵢ (nM) ± SD (σ₂R) | Kᵢσ₂R/Kᵢσ₁R |
| 4a | 0 | 1 | - | 28 ± 2.0 | 77 ± 12 | 2.8 |
| 4b | 1 | 1 | - | 2.7 ± 0.3 | 27 ± 5.3 | 10 |
| 4c | 2 | 1 | - | 3.5 ± 0.3 | 22 ± 2.5 | 6.3 |
| 4d | 0 | 2 | - | 34 ± 7.7 | 51 ± 5.0 | 1.5 |
| 4e | 1 | 2 | - | 7.2 ± 0.5 | 31 ± 5.4 | 4.3 |
| 4f | 2 | 2 | - | 126 ± 22 | 149 ± 27 | 1.2 |
| 5a | 0 | 1 | CO | 37 ± 9.6 | 255 ± 62 | 6.8 |
| 5b | 1 | 1 | CO | 13 ± 2.5 | 102 ± 26 | 7.8 |
| (+)-Pentazocine | 4.3 ± 0.5 | 1465 ± 224 | ||||
| DTG | 124 ± 19 | 18 ± 1 |
Data extracted from a study on novel sigma receptor ligands.[1]
Experimental Protocols
Synthesis of N-(2,7-diazaspiro[3.5]nonan-7-yl)-1-phenylcyclobutane-1-carboxamide (Analogous to Compound 5a)
This protocol describes the synthesis of a novel amide by coupling this compound with a spirocyclic diamine.
Materials:
-
This compound
-
2,7-Diazaspiro[3.5]nonane dihydrochloride
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2,7-diazaspiro[3.5]nonane dihydrochloride (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF, add this compound (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-(2,7-diazaspiro[3.5]nonan-7-yl)-1-phenylcyclobutane-1-carboxamide.
Biological Evaluation: Sigma Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of the synthesized compound for σ₁ and σ₂ receptors.
Materials:
-
Synthesized compound
-
[³H]-(+)-Pentazocine (for σ₁ assay)
-
[³H]-DTG (1,3-di-o-tolylguanidine) (for σ₂ assay)
-
Haloperidol
-
Rat brain homogenates
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the synthesized compound in the appropriate buffer.
-
For the σ₁ receptor assay, incubate rat brain homogenates with [³H]-(+)-pentazocine and varying concentrations of the test compound in Tris-HCl buffer.
-
For non-specific binding, use a high concentration of haloperidol.
-
Incubate the mixture at 37 °C for 150 minutes.
-
For the σ₂ receptor assay, incubate rat brain homogenates with [³H]-DTG in the presence of (+)-pentazocine to mask σ₁ sites, and varying concentrations of the test compound.
-
Incubate the mixture at 25 °C for 120 minutes.
-
Terminate the incubations by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the Kᵢ values from the IC₅₀ values using the Cheng-Prusoff equation.
Mandatory Visualization
Signaling Pathway of Sigma-1 Receptor Modulation
Caption: Proposed signaling pathway of the sigma-1 receptor upon ligand binding.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of novel amides.
References
Application Notes and Protocols for the Derivatization of 1-Phenylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various chemical derivatizations of 1-phenylcyclobutanecarboxylic acid, a valuable scaffold in medicinal chemistry. The derivatives of this compound have shown potential as selective sigma-1 receptor ligands, making them promising candidates for the development of novel therapeutics for neurological and psychiatric disorders. This document outlines key derivatization techniques including esterification, amidation, acyl chloride formation, reduction to the corresponding alcohol, and the Curtius rearrangement to yield amines and related compounds.
Esterification: Synthesis of Methyl 1-Phenylcyclobutanecarboxylate
Esterification is a fundamental derivatization that can be used to modify the pharmacokinetic properties of a carboxylic acid. The Fischer esterification, a classic acid-catalyzed reaction, is a straightforward method for this conversion.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (5.0 g, 28.4 mmol).
-
Reagent Addition: Add methanol (50 mL, excess) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (1 mL) with stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C) for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in diethyl ether (100 mL) and washed sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester. Further purification by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) affords the pure methyl 1-phenylcyclobutanecarboxylate.
| Parameter | Value |
| Reactants | This compound, Methanol |
| Catalyst | Concentrated Sulfuric Acid |
| Reaction Time | 4-6 hours |
| Temperature | 65-70°C (Reflux) |
| Typical Yield | 85-95% |
| Product | Methyl 1-phenylcyclobutanecarboxylate |
Amidation: Synthesis of N-Benzyl-1-phenylcyclobutanecarboxamide
Amide bond formation is a crucial reaction in drug discovery, often leading to compounds with improved biological activity and stability. One common method involves the activation of the carboxylic acid, for example, by conversion to the acyl chloride, followed by reaction with an amine.
Experimental Protocol: Amidation via Acyl Chloride
-
Acyl Chloride Formation: In a fume hood, to a stirred solution of this compound (3.0 g, 17.0 mmol) in dry dichloromethane (30 mL) at 0°C, add oxalyl chloride (1.5 mL, 17.5 mmol) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). The mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 1-phenylcyclobutanecarbonyl chloride.
-
Amidation Reaction: The crude acyl chloride is redissolved in dry dichloromethane (30 mL) and cooled to 0°C. A solution of benzylamine (1.9 mL, 17.5 mmol) and triethylamine (2.6 mL, 18.7 mmol) in dry dichloromethane (20 mL) is added dropwise.
-
Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for 3-4 hours. The reaction is then quenched with water (50 mL). The organic layer is separated and washed with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography (silica gel, hexane:ethyl acetate gradient) to give N-benzyl-1-phenylcyclobutanecarboxamide.
| Parameter | Value |
| Reactants | This compound, Benzylamine |
| Activating Agent | Oxalyl Chloride/DMF |
| Base | Triethylamine |
| Reaction Time | 5-6 hours (total) |
| Temperature | 0°C to Room Temperature |
| Typical Yield | 80-90% |
| Product | N-Benzyl-1-phenylcyclobutanecarboxamide |
Acyl Chloride Formation: Synthesis of 1-Phenylcyclobutanecarbonyl Chloride
Acyl chlorides are highly reactive intermediates that are useful for the synthesis of esters and amides. Thionyl chloride is a common reagent for this transformation.
Experimental Protocol: Acyl Chloride Synthesis
-
Reaction Setup: In a fume hood, a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube is charged with this compound (4.0 g, 22.7 mmol).
-
Reagent Addition: Thionyl chloride (5.0 mL, 68.1 mmol) is carefully added to the flask. A catalytic amount of DMF (2-3 drops) can be added to accelerate the reaction.
-
Reaction: The mixture is heated to a gentle reflux (around 70-80°C) for 2-3 hours. The evolution of SO2 and HCl gas will be observed.
-
Isolation: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 1-phenylcyclobutanecarbonyl chloride is typically used in the next step without further purification.
| Parameter | Value |
| Reactant | This compound |
| Reagent | Thionyl Chloride |
| Catalyst | DMF (optional) |
| Reaction Time | 2-3 hours |
| Temperature | 70-80°C (Reflux) |
| Typical Yield | >95% (crude) |
| Product | 1-Phenylcyclobutanecarbonyl chloride |
Reduction: Synthesis of (1-Phenylcyclobutyl)methanol
The reduction of the carboxylic acid group to a primary alcohol provides another avenue for derivatization, allowing for the introduction of different functionalities. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent for this purpose.
Experimental Protocol: Reduction with LiAlH4
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. Lithium aluminum hydride (1.3 g, 34.2 mmol) is carefully suspended in dry tetrahydrofuran (THF, 50 mL).
-
Reagent Addition: A solution of this compound (3.0 g, 17.0 mmol) in dry THF (30 mL) is added dropwise from the dropping funnel to the stirred LiAlH4 suspension at 0°C.
-
Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.
-
Quenching and Work-up: The reaction is carefully quenched by the slow, sequential addition of water (1.3 mL), 15% aqueous NaOH (1.3 mL), and then water (3.9 mL) at 0°C. The resulting white precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude alcohol is purified by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (1-phenylcyclobutyl)methanol.[1]
| Parameter | Value |
| Reactant | This compound |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 4-6 hours |
| Temperature | 0°C to Reflux |
| Typical Yield | 80-90% |
| Product | (1-Phenylcyclobutyl)methanol |
Curtius Rearrangement: Synthesis of 1-Phenylcyclobutylamine
The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines with the loss of one carbon atom.[2][3] This is achieved via an isocyanate intermediate, which can be trapped with various nucleophiles to yield amines, carbamates, or ureas.[3]
Experimental Protocol: One-Pot Curtius Rearrangement
-
Reaction Setup: To a solution of this compound (2.5 g, 14.2 mmol) in anhydrous toluene (30 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, is added triethylamine (2.2 mL, 15.6 mmol).
-
Reagent Addition: Diphenylphosphoryl azide (DPPA, 3.4 mL, 15.6 mmol) is added dropwise to the stirred solution at room temperature.
-
Isocyanate Formation: The reaction mixture is heated to 80-90°C and stirred for 2-3 hours until the evolution of nitrogen gas ceases.
-
Amine Formation: The reaction mixture is cooled to room temperature, and 6 M HCl (20 mL) is carefully added. The mixture is then heated to reflux for 2-4 hours to hydrolyze the intermediate isocyanate.
-
Work-up and Purification: After cooling, the aqueous layer is separated and washed with diethyl ether (2 x 30 mL). The aqueous layer is then basified with 6 M NaOH until pH > 12 and extracted with dichloromethane (3 x 40 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give 1-phenylcyclobutylamine. Further purification can be achieved by distillation.
| Parameter | Value |
| Reactant | This compound |
| Reagents | Diphenylphosphoryl Azide (DPPA), Triethylamine |
| Reaction Time | 5-7 hours (total) |
| Temperature | 80-90°C, then Reflux |
| Typical Yield | 60-75% |
| Product | 1-Phenylcyclobutylamine |
Mandatory Visualizations
Experimental Workflow for Derivatization
Caption: Derivatization pathways of this compound.
Signaling Pathway of Sigma-1 Receptor Ligands
Derivatives of this compound have been identified as potent and selective ligands for the sigma-1 receptor, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[4] Activation of the sigma-1 receptor can modulate various downstream signaling pathways, leading to neuroprotective and other therapeutic effects.
Caption: Sigma-1 receptor activation by a ligand and downstream effects.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
Application Notes and Protocols: Safe Handling and Storage of 1-Phenylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and safety guidelines for the handling and storage of 1-phenylcyclobutanecarboxylic acid in a laboratory setting. Adherence to these protocols is crucial for ensuring personal safety and maintaining the integrity of the chemical.
Overview and Hazard Identification
This compound is a solid chemical compound with the molecular formula C₁₁H₁₂O₂.[1][2] Understanding its potential hazards is the first step toward safe handling.
GHS Hazard Classification:
According to the Globally Harmonized System (GHS), this compound is classified as follows:
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][3]
Signal Word: Warning[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for proper storage and handling decisions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |
| Molecular Weight | 176.21 g/mol | [1] |
| Appearance | Solid, Powder | [4] |
| CAS Number | 37828-19-6 | [1][2][5] |
| IUPAC Name | 1-phenylcyclobutane-1-carboxylic acid | [1][2] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary line of defense against chemical exposure.[6] The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[7][8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[7][9] Inspect gloves for tears or defects before use and never reuse disposable gloves.[7]
-
Body Protection: A lab coat should be worn to protect from spills and splashes.[7]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[10]
Safe Handling Protocols
Adherence to proper handling procedures is critical to minimize exposure and prevent accidents.
General Handling
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to minimize inhalation of dust.[7][11]
-
Avoid contact with skin and eyes.[4] Do not breathe dust.[4][12]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[7]
-
Open containers carefully on a stable surface and away from your face.[7]
-
Use designated tools for transferring the chemical.[7]
Weighing Protocol
Weighing powders can present an inhalation hazard. The following protocol should be followed:
-
Preparation:
-
Ensure the balance is clean and located in an area with minimal air currents, or preferably inside a fume hood.[13]
-
If a highly accurate measurement is required and a fume hood's airflow causes fluctuations, use a balance with an enclosure.[13]
-
Lay down a disposable bench cover to easily clean up any spills.[13]
-
-
Weighing:
-
Post-Weighing:
Storage Protocols
Proper storage is essential for maintaining chemical stability and preventing hazardous situations.
-
General Storage:
-
Incompatible Materials:
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4][8]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[4][8]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[8]
-
Ingestion: Clean mouth with water and seek medical attention.[4][8]
-
Spills:
Waste Disposal
Chemical waste must be disposed of in accordance with local, regional, and national regulations.[8] Label chemical waste containers clearly and keep them securely closed.[11] Do not mix with incompatible waste streams.[11]
Diagrams
Caption: A logical workflow for the safe handling of this compound.
Caption: A decision-making diagram for the proper storage of chemicals like this compound.
References
- 1. This compound | C11H12O2 | CID 277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. This compound | 37828-19-6 [chemicalbook.com]
- 6. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. fishersci.com [fishersci.com]
- 9. uwlax.edu [uwlax.edu]
- 10. 1-Phenyl-1-cyclopentanecarboxylic acid 98 77-55-4 [sigmaaldrich.com]
- 11. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 12. fishersci.com [fishersci.com]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. synquestlabs.com [synquestlabs.com]
- 15. iedu.mui.ac.ir [iedu.mui.ac.ir]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenylcyclobutanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-phenylcyclobutanecarboxylic acid.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Q: My reaction yield is consistently low or I am obtaining no product at all. What are the potential causes and how can I improve the yield?
A: Low yields in the synthesis of this compound can stem from several factors, primarily related to the two main stages of the common synthetic route: the formation of the 1-phenylcyclobutanecarbonitrile intermediate and its subsequent hydrolysis.
For the synthesis of 1-phenylcyclobutanecarbonitrile from phenylacetonitrile and 1,3-dibromopropane:
-
Inefficient Deprotonation of Phenylacetonitrile: The initial step requires the deprotonation of phenylacetonitrile to form a carbanion. If the base is not strong enough or if there is moisture in the reaction, this step will be inefficient.
-
Solution: Ensure the use of a strong base like sodium amide or potassium tert-butoxide. All reagents and solvents should be strictly anhydrous.
-
-
Side Reactions of the Alkylating Agent: 1,3-dibromopropane can undergo elimination reactions or react with the solvent.
-
Solution: Maintain careful temperature control during the addition of the alkylating agent. Using a phase-transfer catalyst can improve the selectivity of the reaction.
-
-
Dialkylation: The formed product, 1-phenylcyclobutanecarbonitrile, can be deprotonated and react with another molecule of 1,3-dibromopropane.
-
Solution: Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture.
-
For the hydrolysis of 1-phenylcyclobutanecarbonitrile:
-
Incomplete Hydrolysis: The nitrile group may not be fully hydrolyzed to the carboxylic acid. This can be due to insufficient reaction time, low temperature, or inadequate concentration of the acid or base catalyst.[1]
-
Solution: Increase the reaction time and/or temperature. Ensure a sufficient excess of the hydrolyzing agent (e.g., potassium hydroxide or a strong acid) is used. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1]
-
-
Formation of 1-Phenylcyclobutanecarboxamide: Partial hydrolysis of the nitrile will lead to the formation of the corresponding amide as a major byproduct.
-
Solution: Prolonged heating under more concentrated acidic or basic conditions will favor the formation of the carboxylic acid over the amide.
-
Issue 2: Presence of Impurities in the Final Product
Q: After the workup, my product is not pure. What are the common impurities and how can I remove them?
A: The most common impurities are unreacted starting materials and side products from the reaction.
-
Unreacted 1-Phenylcyclobutanecarbonitrile: If the hydrolysis is incomplete, the starting nitrile will contaminate the final product.
-
Purification: This can be removed by taking advantage of the acidic nature of the desired product. Dissolve the crude product in an appropriate organic solvent and perform an extraction with an aqueous base (e.g., sodium hydroxide solution). The carboxylic acid will move to the aqueous layer as its sodium salt, while the neutral nitrile will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid.
-
-
1-Phenylcyclobutanecarboxamide: This is the primary byproduct of incomplete hydrolysis.
-
Purification: Similar to the unreacted nitrile, the amide is a neutral compound and can be separated from the carboxylic acid by acid-base extraction. Recrystallization from a suitable solvent can also be effective in removing the amide impurity.
-
-
Color Impurities: A yellow or brownish color in the final product can be due to impurities from the starting materials or the formation of colored byproducts during the reaction, especially if high temperatures were used.
-
Purification: Recrystallization from a suitable solvent is often effective in removing colored impurities. Activated carbon treatment of a solution of the product can also be used to decolorize it.
-
Data Presentation
The following table summarizes the effect of reaction conditions on the yield of this compound from the hydrolysis of 1-phenylcyclobutanecarbonitrile.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 100 °C | 150 °C | 190 °C |
| Reaction Time | 6 h | 6 h | 6 h |
| Yield | Low | Moderate | High (79.2%)[1] |
Note: This data is illustrative and based on general principles of chemical kinetics and the specific example found in the literature. Actual results may vary.
Experimental Protocols
Synthesis of this compound from 1-Phenylcyclobutanecarbonitrile [1]
This protocol details the hydrolysis of 1-phenyl-1-cyclobutanecarbonitrile to this compound.
Materials:
-
1-Phenyl-1-cyclobutanecarbonitrile (5.0 g, 31.83 mmol)
-
Potassium hydroxide (85%, 6.29 g, 95.49 mmol)
-
Ethylene glycol (10 mL)
-
Water
-
Diethyl ether
-
Concentrated hydrochloric acid
-
Chloroform
-
Saturated saline solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-phenyl-1-cyclobutanecarbonitrile and potassium hydroxide in ethylene glycol.
-
Heat the reaction mixture to 185-190 °C for 6 hours under a nitrogen atmosphere.
-
Monitor the completion of the reaction by LC-MS.
-
Cool the reaction mixture and dilute it with water.
-
Extract the mixture with diethyl ether (3 x 10 mL) to remove any unreacted nitrile and other neutral impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH < 2.
-
Extract the acidified aqueous layer with chloroform (2 x 10 mL).
-
Combine the chloroform layers and wash them sequentially with water and saturated saline.
-
Dry the chloroform layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
Expected yield: 4.43 g (79.2%).
Visualizations
Caption: Synthetic workflow for this compound.
References
optimizing reaction conditions for 1-phenylcyclobutanecarboxylic acid synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-phenylcyclobutanecarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the hydrolysis of 1-phenylcyclobutanecarbonitrile.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The hydrolysis of the nitrile to the carboxylic acid may not have gone to completion. | - Extend reaction time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) and continue heating until the starting material is consumed. - Increase reaction temperature: If extending the time is ineffective, cautiously increase the temperature, but be mindful of potential side reactions. - Check reagent quality: Ensure the potassium hydroxide and ethylene glycol are of suitable purity and anhydrous if required. |
| Inefficient extraction: The product may not be fully extracted from the aqueous layer after acidification. | - Ensure proper pH: After acidification with concentrated hydrochloric acid, confirm the pH of the aqueous layer is less than 2 to ensure the carboxylic acid is fully protonated and less water-soluble. - Increase number of extractions: Perform multiple extractions (at least 3) with a suitable organic solvent like chloroform or ethyl acetate to maximize product recovery. | |
| Presence of a White, Water-Soluble Solid in the Final Product | Incomplete hydrolysis: The intermediate, 1-phenylcyclobutane-1-carboxamide, may be present. | - Re-subject the mixture to hydrolysis conditions: If the amide is isolated, it can be further hydrolyzed to the carboxylic acid by heating with aqueous acid or base.[1] |
| Oily or Impure Final Product | Residual starting material: Unreacted 1-phenylcyclobutanecarbonitrile may be present. | - Optimize purification: Utilize column chromatography to separate the non-polar nitrile from the more polar carboxylic acid. - Recrystallization: If the product is solid, recrystallization from a suitable solvent system can remove impurities. |
| Side products from the nitrile synthesis: Impurities from the synthesis of the starting nitrile may carry over. | - Purify the starting material: Ensure the 1-phenylcyclobutanecarbonitrile is pure before starting the hydrolysis reaction. | |
| Reaction Mixture Turns Dark | Decomposition: High temperatures for prolonged periods can lead to the decomposition of organic materials. | - Optimize temperature and time: Determine the minimum temperature and reaction time required for complete conversion to minimize degradation. Use a nitrogen atmosphere to prevent oxidation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the base-catalyzed hydrolysis of 1-phenylcyclobutanecarbonitrile?
A1: The base-catalyzed hydrolysis of a nitrile to a carboxylic acid proceeds in two main stages.[2] First, a hydroxide ion attacks the electrophilic carbon of the nitrile group, forming an intermediate that, after protonation, tautomerizes to an amide (1-phenylcyclobutane-1-carboxamide). This amide is then further hydrolyzed under the basic conditions to yield the carboxylate salt (potassium 1-phenylcyclobutanecarboxylate) and ammonia.[1] Subsequent acidification protonates the carboxylate to give the final carboxylic acid product.
Q2: Can I use a different base or solvent for the hydrolysis?
A2: Yes, other strong bases like sodium hydroxide can be used.[1] The choice of solvent is critical; it must be able to dissolve the reactants and withstand the high temperatures required for the reaction. High-boiling point solvents like ethylene glycol are effective.[2] The specific conditions, including reaction time and temperature, may need to be re-optimized when changing the base or solvent.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] For TLC, you would spot the reaction mixture alongside the starting material (1-phenylcyclobutanecarbonitrile) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the carboxylic acid (or its salt) indicates the reaction is progressing.
Q4: What are the key safety precautions to take during this synthesis?
A4: Concentrated potassium hydroxide is corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat). The reaction is performed at high temperatures, so care must be taken to avoid burns. It is recommended to conduct the reaction in a well-ventilated fume hood. Concentrated hydrochloric acid is also highly corrosive and should be handled with care during the workup.
Q5: My final product has a low melting point or is an oil, but the literature reports a solid. What should I do?
A5: An oily product or a low melting point suggests the presence of impurities. The most likely impurities are unreacted starting material or the intermediate amide. Purification by column chromatography followed by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) should yield the pure, solid product.
Experimental Protocol: Synthesis of this compound
This protocol is based on the hydrolysis of 1-phenyl-1-cyclobutanecarbonitrile.[2]
Materials:
-
1-Phenyl-1-cyclobutanecarbonitrile
-
Potassium hydroxide (85%)
-
Ethylene glycol
-
Deionized water
-
Ether
-
Concentrated hydrochloric acid
-
Chloroform
-
Anhydrous magnesium sulfate
-
Saturated saline solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 1-phenyl-1-cyclobutanecarbonitrile (5.0 g, 31.83 mmol) and potassium hydroxide (85%, 6.29 g, 95.49 mmol) in ethylene glycol (10 mL).
-
Heat the reaction mixture to 185-190 °C under a nitrogen atmosphere for 6 hours.
-
Monitor the reaction for completion by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Extract the aqueous mixture with ether (3 x 10 mL) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to a pH of less than 2 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with chloroform (2 x 10 mL).
-
Combine the chloroform layers and wash them sequentially with water and saturated saline solution.
-
Dry the chloroform layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Purification of 1-Phenylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of 1-phenylcyclobutanecarboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem. Here are several troubleshooting steps:
-
Increase the Solvent Volume: Your solution may be too concentrated. Add a small amount of hot solvent to the mixture to decrease the saturation and redissolve the oil.
-
Slow Down the Cooling Process: Rapid cooling can favor oil formation. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Use a Different Solvent or Solvent System: The boiling point of your solvent might be too high, or the solubility profile may be unsuitable. Consult the solvent suitability table below and consider a solvent with a lower boiling point or a mixed solvent system.
-
Seed the Solution: Adding a small, pure crystal of this compound can induce crystallization at the appropriate temperature.
-
Pre-purification: The presence of significant impurities can lower the melting point of the mixture, leading to oiling. Consider a preliminary purification step, such as an acid-base extraction, to remove major contaminants.
Q2: No crystals are forming even after my solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A2: This typically indicates that the solution is not supersaturated. Here’s how to address this:
-
Reduce Solvent Volume: You have likely used too much solvent. Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity or the formation of a few crystals, allow it to cool again slowly.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a seed crystal of the pure compound.
-
-
Utilize an Anti-solvent: If your compound is highly soluble in the chosen solvent, you can add a miscible "anti-solvent" in which the compound is insoluble. Add the anti-solvent dropwise to the cooled solution until it becomes slightly cloudy, then allow it to stand.
Q3: My final yield of purified this compound is very low. How can I improve it?
A3: A low yield can be frustrating. Consider the following factors:
-
Excessive Solvent: Using the minimum amount of hot solvent necessary to dissolve the crude product is critical. Any excess solvent will retain more of your compound in the mother liquor upon cooling.
-
Premature Crystallization: If the product crystallizes on the filter paper during hot filtration, you will lose a significant portion of your material. To prevent this, use a pre-heated funnel and keep the solution hot during filtration.
-
Washing with Too Much or Warm Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.
Impurity-Related Issues
Q4: My purified this compound has a low melting point and a broad melting range. What are the likely impurities?
A4: A depressed and broad melting point is a strong indicator of impurities. Based on the common synthesis from 1-phenyl-1-cyclobutanecarbonitrile, potential impurities include:
-
Unreacted Starting Material: 1-phenyl-1-cyclobutanecarbonitrile.
-
Hydrolysis Intermediates: Amide intermediates from the partial hydrolysis of the nitrile.
-
Side-Products: Impurities from the starting materials or side reactions during synthesis.
An acid-base extraction is an effective preliminary purification step to remove neutral impurities like the starting nitrile.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: While minor variations can occur, the melting point of pure this compound is not consistently reported across publicly available safety and supplier data. It is crucial to obtain a sharp melting point as an indicator of purity.
Q2: What are the best solvents for recrystallizing this compound?
A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on the structure (a carboxylic acid with a phenyl group), suitable solvents are likely to be moderately polar. A mixed solvent system, such as ethanol/water or acetic acid/water, can also be effective.
Q3: How can I remove colored impurities from my crude product?
A3: If your crude this compound is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as excessive charcoal can also adsorb your product and reduce the yield.
Q4: Is column chromatography a suitable purification method for this compound?
A4: Yes, column chromatography can be an effective purification method, especially for removing impurities with similar solubility profiles. For carboxylic acids, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of acetic or formic acid to the eluent.
Data Presentation
Table 1: Solubility Characteristics of Carboxylic Acids in Common Solvents (Qualitative)
| Solvent | Polarity | Expected Solubility of Carboxylic Acids | Notes |
| Water | High | Low to moderate, increases with temperature. | The phenyl and cyclobutyl groups decrease water solubility. |
| Methanol / Ethanol | High | Good, especially when hot. | Good candidates for recrystallization, possibly in a mixed system with water. |
| Acetone | Medium-High | Good | Often a good solvent for dissolution. |
| Ethyl Acetate | Medium | Good | A common solvent for extraction and chromatography.[1] |
| Toluene | Low | Moderate, increases with heat. | The aromatic ring of toluene can interact with the phenyl group of the acid. |
| Hexane / Heptane | Very Low | Poor | Can be used as an anti-solvent in a mixed solvent system. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol/Water Mixture)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the primary solvent (e.g., ethanol) to its boiling point. Add the minimum amount of the hot solvent to the flask containing the crude product while stirring until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Add a hot anti-solvent (e.g., water) dropwise to the hot filtrate until the solution becomes slightly turbid. Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer, while neutral impurities (like unreacted nitrile) will remain in the organic layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with a concentrated acid, such as hydrochloric acid, until the solution is acidic (pH < 2). The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any remaining salts.
-
Drying: Dry the purified product. Further purification by recrystallization may be necessary to achieve high purity.
Visualizations
Caption: General experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Synthesis of 1-Phenylcyclobutanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenylcyclobutanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent laboratory and industrial synthesis involves a two-step process:
-
Alkylation: Cycloalkylation of phenylacetonitrile with 1,3-dibromopropane using phase-transfer catalysis (PTC) to form the intermediate, 1-phenylcyclobutanecarbonitrile.[1][2]
-
Hydrolysis: Subsequent hydrolysis of the nitrile intermediate, typically under strong basic or acidic conditions, to yield the final carboxylic acid.[3][4]
Q2: What is the intermediate formed during the hydrolysis of 1-phenylcyclobutanecarbonitrile?
A2: The hydrolysis of a nitrile to a carboxylic acid proceeds through a carboxamide intermediate. In this synthesis, 1-phenylcyclobutanecarboxamide is formed, which is then further hydrolyzed to this compound. Under certain conditions, this amide can be a significant side product if the reaction does not go to completion.[1][4]
Q3: Why is Phase-Transfer Catalysis (PTC) used for the initial alkylation step?
A3: Phase-transfer catalysis is employed to facilitate the reaction between two reactants that are in different, immiscible phases. In this case, the phenylacetonitrile is in an organic solvent, while the base (like sodium hydroxide) is in an aqueous phase. The PTC, typically a quaternary ammonium salt, transports the hydroxide ion into the organic phase to deprotonate the phenylacetonitrile, allowing it to react with the 1,3-dibromopropane.[5][6] This method avoids the need for strong, hazardous bases like sodium amide in anhydrous solvents.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of common side products.
Issue 1: Presence of a High Molecular Weight Impurity in the Nitrile Intermediate
Symptom: During the analysis of the 1-phenylcyclobutanecarbonitrile intermediate (e.g., by GC-MS or LC-MS), you observe a significant peak with a mass corresponding to C₂₀H₁₈N₂.
Possible Cause: This impurity is likely 2,4-diphenyladiponitrile , formed by the dialkylation of two molecules of phenylacetonitrile with one molecule of 1,3-dibromopropane. Instead of the desired intramolecular cyclization, an intermolecular reaction occurs.
Troubleshooting Steps:
-
Control Reactant Stoichiometry: Ensure an appropriate molar ratio of phenylacetonitrile to 1,3-dibromopropane. Using a slight excess of the dibromoalkane can favor the intramolecular reaction.
-
Slow Addition of Alkylating Agent: Adding the 1,3-dibromopropane slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thereby reducing the probability of the intermolecular reaction.
-
Optimize Catalyst Concentration: The concentration of the phase-transfer catalyst can influence the reaction pathway. Titrate the catalyst loading to find the optimal concentration that favors cyclization.
Issue 2: Incomplete Hydrolysis and Presence of Amide Impurity
Symptom: Analysis of the final this compound product shows the presence of the starting nitrile and/or a significant amount of 1-phenylcyclobutanecarboxamide.
Possible Cause: The hydrolysis reaction has not proceeded to completion. Nitrile hydrolysis is a two-step process, and the conversion of the intermediate amide to the carboxylic acid can be slow or require harsh conditions.[4]
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or increasing the temperature can help drive the hydrolysis to completion. Monitor the reaction progress by TLC or LC-MS.
-
Use Harsher Conditions: While milder methods are sought, classic hydrolysis often requires vigorous conditions, such as refluxing in concentrated aqueous sodium hydroxide or strong mineral acids (e.g., HCl, H₂SO₄), to ensure full conversion.[2][4]
-
Choice of Solvent: The solvent system can impact the hydrolysis rate. For basic hydrolysis, using a co-solvent like ethylene glycol can allow for higher reaction temperatures.[3]
Issue 3: Formation of Phenylacetic Acid and Other Low Molecular Weight Impurities
Symptom: The final product is contaminated with phenylacetic acid or other unexpected low molecular weight species.
Possible Causes:
-
Hydrolysis of Starting Material: During the initial PTC alkylation step, the basic aqueous conditions can cause some of the phenylacetonitrile starting material to hydrolyze to phenylacetamide or phenylacetic acid.
-
Dehydrohalogenation of 1,3-dibromopropane: The strong base used in the PTC step can induce an elimination reaction with 1,3-dibromopropane to form allyl bromide.[8] This can then react with the phenylacetonitrile carbanion to produce 2-phenylpent-4-enenitrile. Subsequent hydrolysis of this side product would lead to other impurities.
Troubleshooting Steps:
-
Optimize PTC Conditions:
-
Base Concentration: Avoid excessively high concentrations of the base (e.g., NaOH) to minimize side reactions like elimination and hydrolysis of the starting nitrile.[8]
-
Temperature Control: Maintain a moderate temperature during the PTC reaction, as higher temperatures can accelerate side reactions.
-
-
Purification of the Final Product: Standard purification techniques for carboxylic acids can be effective. This involves dissolving the crude product in an aqueous base, washing with an organic solvent to remove neutral impurities (like unreacted nitrile), and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid.[9]
Data Presentation
Table 1: Common Side Products and Their Origin
| Side Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Stage of Formation | Probable Cause |
| 2,4-Diphenyladiponitrile | C₂₀H₁₈N₂ | 286.37 | Nitrile Synthesis | Intermolecular dialkylation |
| 1-Phenylcyclobutanecarboxamide | C₁₁H₁₃NO | 175.23 | Hydrolysis | Incomplete hydrolysis of nitrile |
| Phenylacetic Acid | C₈H₈O₂ | 136.15 | Nitrile Synthesis | Hydrolysis of phenylacetonitrile |
| 2-Phenylpent-4-enenitrile | C₁₁H₁₁N | 157.21 | Nitrile Synthesis | Dehydrohalogenation of 1,3-dibromopropane followed by alkylation |
Experimental Protocols
A representative experimental protocol for the hydrolysis step is provided below.
Protocol 1: Basic Hydrolysis of 1-Phenylcyclobutanecarbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-phenyl-1-cyclobutanecarbonitrile (1 equivalent), potassium hydroxide (3 equivalents), and ethylene glycol.[3]
-
Heating: Heat the reaction mixture to 185-190 °C under a nitrogen atmosphere.[3]
-
Monitoring: Monitor the reaction for completion over several hours using an appropriate analytical technique (e.g., LC-MS or TLC) to confirm the disappearance of the starting nitrile and the intermediate amide.[3]
-
Workup:
-
Cool the reaction mixture and dilute with water.
-
Extract the aqueous mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material or other neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH below 2.
-
Extract the acidified aqueous layer with an appropriate organic solvent (e.g., chloroform or ethyl acetate).[3]
-
-
Isolation: Combine the organic extracts from the acidified layer, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.[3] Further purification can be achieved by recrystallization.
Visualizations
Caption: Reaction scheme for the synthesis of this compound showing major side products.
Caption: A workflow diagram for troubleshooting common impurities during synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. iajpr.com [iajpr.com]
- 7. phasetransfer.com [phasetransfer.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: 1-Phenylcyclobutanecarboxylic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-phenylcyclobutanecarboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: A primary route for the synthesis of this compound is the hydrolysis of 1-phenylcyclobutanecarbonitrile. This reaction is typically carried out under basic conditions using a reagent like potassium hydroxide in a high-boiling solvent such as ethylene glycol, followed by acidification to yield the carboxylic acid. An alternative conceptual approach, though less direct for this specific molecule, involves the reaction of a suitable precursor like 1,1-cyclobutanedicarboxylic acid, which can be synthesized from ethyl malonate and trimethylene bromide, followed by selective phenylation and decarboxylation.[1]
Q2: What are the key safety precautions to consider when working with this compound?
A2: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Synthesis of this compound via Nitrile Hydrolysis
Q1.1: I am getting a low yield in the hydrolysis of 1-phenylcyclobutanecarbonitrile. What are the possible causes and solutions?
A1.1: Low yields in the hydrolysis of 1-phenylcyclobutanecarbonitrile can stem from several factors:
-
Incomplete Reaction: The hydrolysis of nitriles can be slow. Ensure the reaction has gone to completion by monitoring it using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is incomplete, consider extending the reaction time or increasing the temperature.
-
Suboptimal Temperature: The hydrolysis of sterically hindered nitriles often requires high temperatures. Ensure your reaction is maintained at a sufficiently high and stable temperature (e.g., refluxing ethylene glycol).
-
Insufficient Base: An inadequate amount of base will result in incomplete hydrolysis. Use a sufficient excess of a strong base like potassium hydroxide.
-
Work-up Issues: During the work-up, ensure complete acidification of the carboxylate salt to precipitate the carboxylic acid. Check the pH of the aqueous layer to ensure it is sufficiently acidic. Incomplete extraction of the product can also lead to lower yields. Use an appropriate organic solvent for extraction and perform multiple extractions.
Experimental Protocol: Hydrolysis of 1-Phenylcyclobutanecarbonitrile
-
Combine 1-phenylcyclobutanecarbonitrile and a solution of potassium hydroxide in ethylene glycol in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain the temperature for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of approximately 2.
-
Extract the precipitated carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization.
Esterification of this compound (Fischer Esterification)
Q2.1: My Fischer esterification of this compound is giving a low yield of the desired ester. How can I improve this?
A2.1: Fischer esterification is an equilibrium-controlled reaction.[3] To improve the yield, you need to shift the equilibrium towards the product side. Here are some common strategies:
-
Use of Excess Alcohol: Employing a large excess of the alcohol reactant can effectively drive the equilibrium towards the ester product.[3]
-
Removal of Water: The water produced during the reaction can be removed to push the equilibrium forward. This is commonly achieved by using a Dean-Stark apparatus during the reaction.
-
Ineffective Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[3]
-
Reaction Time and Temperature: Ensure the reaction is heated at a suitable temperature (reflux) for a sufficient duration to reach equilibrium.
Q2.2: I am observing significant amounts of unreacted carboxylic acid even after a long reaction time. What could be the issue?
A2.2: This is a classic sign that the reaction has reached equilibrium without complete conversion. To address this, you must actively shift the equilibrium. The most effective method is the removal of water using a Dean-Stark apparatus. Alternatively, using a much larger excess of the alcohol can also improve the conversion.
Experimental Protocol: Fischer Esterification with a Dean-Stark Trap
-
To a round-bottom flask, add this compound, the desired alcohol (e.g., ethanol), and a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Set up a Dean-Stark apparatus with a reflux condenser.
-
Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, where the water will separate and can be removed, driving the reaction to completion.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Upon completion, cool the reaction mixture and proceed with a standard aqueous work-up to remove the acid catalyst and any remaining alcohol. This typically involves washing with a sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the resulting ester by distillation or column chromatography.
Amide Coupling Reactions
Q3.1: My amide coupling reaction between this compound and an amine is slow and gives a low yield. What can I do?
A3.1: Direct reaction of a carboxylic acid and an amine to form an amide is often slow due to the formation of a stable ammonium carboxylate salt.[4] To facilitate this reaction, a coupling agent is necessary. Common issues include:
-
No or Ineffective Coupling Agent: Ensure you are using a suitable coupling agent. For sterically hindered acids like this compound, more potent coupling agents may be required.
-
Choice of Coupling Agent: The choice of coupling agent can significantly impact the reaction outcome. See the table below for a comparison of common coupling reagents. HATU is often effective for challenging couplings.[4][5]
-
Reaction Conditions: Ensure the reaction is performed in an appropriate aprotic solvent (e.g., DMF, DCM) and that the temperature and reaction time are optimized. The presence of a non-nucleophilic base (e.g., DIPEA, TEA) is also crucial.[5]
Q3.2: I am trying to couple this compound with a sterically hindered amine, and the reaction is not proceeding. Are there any specific recommendations?
A3.2: Coupling a sterically hindered carboxylic acid with a hindered amine is a known challenge. In such cases, standard coupling agents might be insufficient. Consider using a more powerful coupling reagent like HATU or an alternative method. Additionally, increasing the reaction temperature may be necessary.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Common Solvents | Key Advantages | Potential Issues |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or Oxyma | DIPEA, TEA | DMF, DCM | Water-soluble urea byproduct, easy workup. | Can be slow with hindered substrates. |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt or Oxyma | DIPEA, TEA | DCM, THF | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | None | DIPEA, TEA | DMF, NMP | High efficiency, fast reaction times, low racemization.[4][5] | More expensive, potential for side reactions with nucleophilic side chains.[5] |
Experimental Protocol: Amide Coupling using HATU
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Add HATU (1.0-1.2 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within a few hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Purification
Q4.1: I am having difficulty purifying this compound by recrystallization. What is a good solvent system?
A4.1: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For this compound, a mixed solvent system is often effective. A common choice is an ethanol/water mixture.[6][7] The compound is typically dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes cloudy (the cloud point), indicating saturation. A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly to form pure crystals.[6][7]
Experimental Protocol: Recrystallization from Ethanol/Water
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While keeping the solution hot, add hot water dropwise until a persistent cloudiness is observed.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Stability and Side Reactions
Q5.1: Is this compound prone to decarboxylation?
A5.1: While simple carboxylic acids are generally stable to heat, decarboxylation can occur under more forcing conditions, especially if there are activating groups present. For this compound, significant thermal stress could potentially lead to decarboxylation to form phenylcyclobutane. The likelihood of this side reaction increases at higher temperatures.
Q5.2: Can the cyclobutane ring open during reactions?
A5.2: The cyclobutane ring is more strained than larger rings and can undergo ring-opening reactions under certain conditions, such as catalytic hydrogenation at elevated temperatures and pressures. Under typical acidic or basic conditions for esterification or amide coupling, the cyclobutane ring is generally stable.
Visualizations
Caption: General workflow for the synthesis and reaction of this compound.
Caption: Troubleshooting logic for low yields in this compound reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C11H12O2 | CID 277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Contact Support [mychemblog.com]
- 5. benchchem.com [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 1-Phenylcyclobutanecarboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-phenylcyclobutanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used method is the hydrolysis of 1-phenyl-1-cyclobutanecarbonitrile. This two-step process typically involves the synthesis of the nitrile precursor followed by its hydrolysis to the final carboxylic acid product.
Q2: What is a typical reported yield for the hydrolysis of 1-phenyl-1-cyclobutanecarbonitrile?
A2: Reported yields for the hydrolysis of 1-phenyl-1-cyclobutanecarbonitrile to this compound are in the range of 79.2%.
Q3: What are the key reaction parameters to control during the hydrolysis step?
A3: The key parameters to control are temperature, reaction time, and the concentration of the base (e.g., potassium hydroxide). The reaction is typically performed at a high temperature (around 185-190 °C) for several hours.
Troubleshooting Guide
Low or No Yield of this compound
Problem: After performing the hydrolysis of 1-phenyl-1-cyclobutanecarbonitrile, the final yield of this compound is significantly lower than expected, or no product is obtained.
Possible Causes and Solutions:
-
Incomplete Hydrolysis: The nitrile may not have fully converted to the carboxylic acid.
-
Sub-optimal Reaction Temperature: The temperature may not have been high enough to drive the reaction to completion.
-
Solution: Ensure the reaction mixture reaches and is maintained at the optimal temperature range of 185-190 °C. Use a high-boiling point solvent like ethylene glycol to achieve these temperatures.
-
-
Insufficient Base: The amount of potassium hydroxide (or other base) may be insufficient to catalyze the hydrolysis effectively.
-
Solution: Use a sufficient excess of the base. Typically, around 3 equivalents of potassium hydroxide are used.
-
-
Degradation of the Product: At high temperatures, decarboxylation of the product can occur, leading to the formation of phenylcyclobutane and carbon dioxide.[4]
-
Solution: While high temperatures are necessary for the hydrolysis, prolonged exposure should be avoided once the reaction is complete. Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
-
Issues with Starting Material: The 1-phenyl-1-cyclobutanecarbonitrile starting material may be impure or degraded.
-
Solution: Verify the purity of the starting material using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC). If necessary, purify the nitrile before use.
-
Formation of Side Products
Problem: The final product is contaminated with significant amounts of side products.
Possible Causes and Solutions:
-
Amide Intermediate: Incomplete hydrolysis can lead to the presence of the 1-phenylcyclobutanecarboxamide intermediate.[2][5][6]
-
Decarboxylation Product: As mentioned previously, decarboxylation at high temperatures can lead to phenylcyclobutane as a byproduct.[4]
-
Solution: Careful control of the reaction time and temperature is crucial. Avoid unnecessarily long reaction times at high temperatures.
-
-
Side reactions from precursor synthesis: Impurities from the synthesis of 1-phenyl-1-cyclobutanecarbonitrile can carry over and lead to side products in the final step.
-
Solution: Ensure the precursor nitrile is of high purity. Common synthesis of the nitrile involves the reaction of phenylacetonitrile with 1,3-dibromopropane, and impurities from this step should be removed before hydrolysis.[7]
-
Experimental Protocols
Synthesis of 1-Phenyl-1-cyclobutanecarbonitrile
This protocol is based on the reaction of phenylacetonitrile and 1,3-dibromopropane.
Materials:
-
Phenylacetonitrile
-
1,3-Dibromopropane
-
Potassium hydroxide (powdered)
-
Toluene
-
Water
-
Tetrabutylammonium bromide
Procedure:
-
Suspend powdered potassium hydroxide (5.6 equivalents) in a mixture of toluene and water.
-
Heat the suspension to 45 °C.
-
Add tetrabutylammonium bromide (0.05 equivalents) and 1,3-dibromopropane (1.1 equivalents).
-
Slowly add phenylacetonitrile (1 equivalent) dropwise to the reaction mixture.
-
Maintain the temperature and stir until the reaction is complete (monitor by TLC or GC).
-
After completion, cool the reaction mixture, and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude product.
-
Purify the 1-phenylcyclobutanecarbonitrile by distillation or chromatography.
Hydrolysis of 1-Phenyl-1-cyclobutanecarbonitrile to this compound
Materials:
-
1-Phenyl-1-cyclobutanecarbonitrile
-
Potassium hydroxide (85%)
-
Ethylene glycol
-
Water
-
Concentrated hydrochloric acid
-
Ether
-
Chloroform
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-phenyl-1-cyclobutanecarbonitrile and potassium hydroxide (3 equivalents) in ethylene glycol.
-
Heat the mixture to 185-190 °C under a nitrogen atmosphere for approximately 6 hours.
-
Monitor the reaction completion by LC-MS.
-
Once complete, cool the reaction mixture and dilute it with water.
-
Extract the mixture with ether to remove any unreacted starting material or non-acidic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of less than 2.
-
Extract the acidified aqueous layer with chloroform.
-
Combine the chloroform layers, wash with water and then with saturated saline solution.
-
Dry the chloroform layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Data Presentation
Table 1: Reaction Conditions for Hydrolysis of 1-Phenyl-1-cyclobutanecarbonitrile
| Parameter | Value | Reference |
| Starting Material | 1-Phenyl-1-cyclobutanecarbonitrile | |
| Base | Potassium hydroxide (85%) | |
| Base Equivalents | 3 eq. | |
| Solvent | Ethylene glycol | |
| Temperature | 185-190 °C | |
| Reaction Time | 6 hours | |
| Yield | 79.2% |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. 1-Phenylcyclobutanecarbonitrile synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Overcoming Solubility Challenges with 1-Phenylcyclobutanecarboxylic Acid
For researchers, scientists, and drug development professionals, achieving adequate solubility of investigational compounds is a critical first step in experimental success. 1-Phenylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry, can present solubility challenges that may impede research progress. This technical support center provides a comprehensive guide to understanding and overcoming these issues through practical troubleshooting, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white to off-white solid.[1] Its solubility is largely dictated by its chemical structure, which includes a non-polar phenyl ring and a cyclobutane ring, along with a polar carboxylic acid group. This amphiphilic nature results in limited solubility in aqueous solutions at neutral pH. It is expected to be more soluble in organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent in alcohols like methanol and ethanol.
Q2: I'm observing poor solubility of this compound in my aqueous buffer. What is the likely cause?
A2: The primary reason for poor aqueous solubility is the carboxylic acid group, which is protonated at acidic or neutral pH.[2] The uncharged form of the molecule is less polar and therefore less soluble in water. To improve aqueous solubility, the carboxylic acid group needs to be deprotonated to form a more polar and soluble carboxylate salt.
Q3: What are the most common strategies to improve the solubility of this compound?
A3: Several effective methods can be employed to enhance the solubility of this compound:
-
pH Adjustment: Increasing the pH of the aqueous solution will deprotonate the carboxylic acid, significantly increasing its solubility.[2]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can greatly improve solubility.[3]
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.[4][5][6]
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can enhance its dissolution.
Q4: Which organic solvents are likely to be most effective for dissolving this compound?
A4: Based on its structure, polar aprotic solvents are generally the most effective. The following table provides a qualitative guide to the expected solubility in common laboratory solvents.
| Solvent Category | Examples | Expected Solubility of this compound |
| Polar Aprotic | DMSO, DMF | High |
| Alcohols | Methanol, Ethanol | Moderate to High |
| Ketones | Acetone | Moderate |
| Ethers | Tetrahydrofuran (THF) | Moderate to Low |
| Halogenated | Dichloromethane (DCM) | Low |
| Non-polar | Hexanes, Toluene | Very Low |
Note: This table provides general guidance. It is always recommended to experimentally determine the solubility in the specific solvent system for your experiment.
Troubleshooting Guide
Encountering solubility issues during your experiments can be a significant roadblock. This guide provides a systematic approach to troubleshooting common problems.
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates out of aqueous solution upon standing. | The pH of the solution has drifted downwards, causing the carboxylate salt to revert to the less soluble carboxylic acid form. | Re-adjust the pH of the solution to a more basic level (pH > 7). Consider using a buffer system to maintain a stable pH. |
| A concentrated stock solution in an organic solvent becomes cloudy when diluted into an aqueous buffer. | The organic solvent concentration in the final solution is too high, or the compound has reached its solubility limit in the mixed solvent system. | Prepare a more dilute stock solution. When diluting, add the stock solution dropwise to the vigorously stirring aqueous buffer to facilitate rapid dispersion. |
| The solid compound is difficult to dissolve even in organic solvents. | The compound may have a stable crystalline form that is slow to dissolve. The particle size may be too large. | Gentle heating and sonication can help to increase the rate of dissolution. If the problem persists, consider particle size reduction techniques. |
| Inconsistent results are observed between experiments. | Variability in the preparation of the compound's solution (e.g., final pH, co-solvent concentration) can lead to different effective concentrations. | Standardize the solution preparation protocol. Always measure and record the final pH of aqueous solutions. Prepare fresh solutions for each experiment. |
Experimental Protocols
Here are detailed methodologies for key experiments to determine and enhance the solubility of this compound.
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetone, acetonitrile, dichloromethane, hexanes)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record your observations for each solvent.
Protocol 2: pH-Dependent Aqueous Solubility Enhancement
Objective: To increase the aqueous solubility of this compound by forming a salt.
Materials:
-
This compound
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH indicator strips
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Procedure:
-
Weigh the desired amount of this compound and place it in a beaker with a magnetic stir bar.
-
Add a portion of the final desired volume of deionized water (e.g., 80% of the final volume).
-
Begin stirring the suspension.
-
Slowly add the 0.1 M NaOH solution dropwise while monitoring the pH.
-
Continue adding NaOH until the solid completely dissolves and the pH is in the desired basic range (typically pH 7.5-8.5 for many biological assays).
-
Once the solid is dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume with deionized water and mix thoroughly.
-
Confirm the final pH of the solution.
Protocol 3: Co-solvent Solubility Enhancement
Objective: To prepare a stock solution of this compound using a co-solvent system for subsequent dilution into aqueous media.
Materials:
-
This compound
-
A water-miscible organic solvent in which the compound is highly soluble (e.g., DMSO or ethanol).
-
The desired aqueous buffer (e.g., PBS, Tris-HCl).
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a concentrated stock solution of this compound in the chosen organic co-solvent (e.g., 10 mg/mL in DMSO). Ensure the compound is completely dissolved.
-
To prepare the working solution, vigorously stir the aqueous buffer.
-
Slowly add the required volume of the stock solution dropwise into the stirring buffer. For example, to prepare a 100 µM solution in 10 mL of buffer from a 10 mg/mL stock in DMSO (MW = 176.21 g/mol ), you would add 17.6 µL of the stock solution.
-
It is crucial to keep the final concentration of the organic co-solvent as low as possible (typically <1% v/v) to avoid solvent effects in biological assays.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key workflows and principles.
References
- 1. This compound | C11H12O2 | CID 277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pH-metric solubility. 3. Dissolution titration template method for solubility determination. | Semantic Scholar [semanticscholar.org]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. Wet Milling for Micronization in API Development [wahalengineers.com]
- 5. (156d) Wet Milling Modeling and Scale-up for Drug Substance Particle Size Control | AIChE [proceedings.aiche.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
stability studies of 1-phenylcyclobutanecarboxylic acid under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability studies of 1-phenylcyclobutanecarboxylic acid. The information is presented in a question-and-answer format to address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound involve the carboxylic acid functional group and the potential for oxidation of the phenyl ring. Carboxylic acids can be susceptible to decarboxylation under certain conditions, and the phenyl group may undergo oxidative degradation. It is also important to consider potential hydrolysis of impurities or related substances.
Q2: What are the recommended stress conditions for forced degradation studies of this compound?
A2: Forced degradation studies, also known as stress testing, are crucial for understanding the intrinsic stability of a molecule.[1] For this compound, the following conditions are recommended, in line with ICH Q1A guidelines:
-
Acid Hydrolysis: 0.1 M to 1 M HCl or H₂SO₄ at room temperature, with an increase in temperature if no degradation is observed.[2]
-
Base Hydrolysis: 0.1 M to 1 M NaOH or KOH at room temperature, with an increase in temperature if no degradation is observed.[2]
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[2]
-
Thermal Degradation: The solid drug substance should be exposed to dry heat at temperatures incrementally above accelerated stability conditions (e.g., 50°C, 60°C).[3]
-
Photostability: The drug substance should be exposed to a combination of UV and visible light as per ICH Q1B guidelines.[2]
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: A stability-indicating analytical method is required, which can separate the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique. A reversed-phase C18 column is often a good starting point for method development.[4] The mobile phase composition can be optimized to achieve adequate separation.
Troubleshooting Guides
Issue 1: No degradation is observed under initial stress conditions.
-
Possible Cause: The compound is highly stable under the applied conditions.
-
Troubleshooting Steps:
-
Increase the severity of the stress conditions. For hydrolysis, increase the concentration of the acid or base, or increase the temperature. For thermal stress, increase the temperature.
-
Extend the duration of the study. However, studies should generally not exceed 7 days.[2]
-
Ensure proper sample preparation to allow for adequate contact with the stress agent. For poorly soluble compounds, the use of a co-solvent might be necessary.
-
Issue 2: The parent drug peak disappears completely, or excessive degradation (e.g., >20%) is observed.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Reduce the severity of the conditions. Decrease the concentration of the acid, base, or oxidizing agent.[2]
-
Lower the temperature of the study.
-
Shorten the exposure time to the stressor.
-
The goal of forced degradation is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.[2]
-
Issue 3: Poor resolution between the parent peak and degradation product peaks in the chromatogram.
-
Possible Cause: The analytical method is not stability-indicating.
-
Troubleshooting Steps:
-
Optimize the mobile phase: Adjust the ratio of organic solvent to aqueous buffer, change the pH of the aqueous phase, or try a different organic modifier (e.g., methanol instead of acetonitrile).
-
Change the column: Experiment with a different column chemistry (e.g., C8, phenyl) or a column with a different particle size or length.
-
Adjust the gradient: If using a gradient elution, modify the slope of the gradient to improve the separation of closely eluting peaks.
-
Detector wavelength: Ensure the detection wavelength is appropriate for both the parent compound and the expected degradants. A photodiode array (PDA) detector can be useful for examining the UV spectra of all peaks.
-
Quantitative Data Summary
Since no specific stability studies for this compound have been published, the following table provides a template for summarizing data from forced degradation studies.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | No. of Degradants | Retention Time(s) of Degradant(s) (min) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Data to be filled | Data to be filled | Data to be filled |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 40°C | Data to be filled | Data to be filled | Data to be filled |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Data to be filled | Data to be filled | Data to be filled |
| Thermal | Dry Heat | 48 hours | 80°C | Data to be filled | Data to be filled | Data to be filled |
| Photolytic | ICH Q1B | 1.2 million lux hours / 200 watt hours/m² | Room Temp | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Condition: Transfer a known volume of the stock solution into a vial and add an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubation: Incubate the sample at 60°C.
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Analysis: Dilute the neutralized samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
-
Control: Prepare a control sample by adding the drug solution to water instead of acid and store it under the same conditions.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for forced degradation study outcomes.
References
identifying and removing impurities from 1-phenylcyclobutanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-phenylcyclobutanecarboxylic acid. Here, you will find information on identifying and removing common impurities, along with detailed experimental protocols and analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
The most common impurity is the unreacted starting material, 1-phenylcyclobutanecarbonitrile, from the hydrolysis step in the synthesis.[1] Other potential impurities can include byproducts from the synthesis of the nitrile precursor and residual solvents used in the reaction or purification process.
Q2: My this compound has a low melting point. What does this indicate?
A low or broad melting point range typically indicates the presence of impurities. Pure this compound is a solid at room temperature.[2][3] The presence of residual starting material (1-phenylcyclobutanecarbonitrile) or solvents can lead to a depression and broadening of the melting point.
Q3: How can I remove the unreacted 1-phenylcyclobutanecarbonitrile from my product?
Several methods can be employed to remove the nitrile impurity:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[4][5][6][7][8][9][10] A suitable solvent or solvent system should be chosen where the carboxylic acid has high solubility at elevated temperatures and low solubility at room temperature, while the nitrile impurity remains more soluble upon cooling.
-
Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid. The impure mixture can be dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium hydroxide solution). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving the neutral nitrile impurity in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which is subsequently collected by filtration.[11][12]
-
Chromatography: Techniques like flash chromatography or preparative HPLC can be used for purification, especially for smaller scales or when high purity is required.[7][13][14][15]
Q4: What is a good solvent system for the recrystallization of this compound?
While a specific solvent system for this exact compound is not widely published, common solvent pairs for the recrystallization of carboxylic acids include:
-
Toluene/Hexane: Toluene is a good solvent for many aromatic carboxylic acids when hot, and the addition of a non-polar solvent like hexane upon cooling can induce crystallization.[9][16]
-
Ethanol/Water: Ethanol is often a good solvent for carboxylic acids, and the addition of water as an anti-solvent can facilitate crystallization.[10][16][17][18]
It is always recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific sample.
Q5: How can I check the purity of my this compound?
Several analytical techniques can be used to assess the purity:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a mixture.[7][8][13][14][15] A reversed-phase method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) is a good starting point.[4][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify the main compound and detect impurities.[1][6][9][11][17] The presence of a peak around δ 120-125 ppm in the ¹³C NMR spectrum can indicate the nitrile carbon of the starting material impurity.[2]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
-
Mass Spectrometry (MS): LC-MS can be used to identify the molecular weight of the main component and any impurities.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Oily Product After Synthesis | Incomplete reaction or presence of low-melting impurities. | Ensure the hydrolysis of the nitrile is complete. Purify the crude product using recrystallization or acid-base extraction. |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent at low temperatures, or too much solvent was used. | Perform solubility tests to find a more suitable solvent or solvent pair. Use the minimum amount of hot solvent necessary to dissolve the compound.[5] |
| No Crystals Form Upon Cooling | The solution is not saturated, or the compound has a tendency to form a supersaturated solution. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface, or by adding a seed crystal of the pure compound. If the solution is not saturated, evaporate some of the solvent. |
| Presence of a Peak around δ 120-125 ppm in ¹³C NMR | Contamination with the starting material, 1-phenylcyclobutanecarbonitrile. | Purify the sample using recrystallization, acid-base extraction, or chromatography. |
| Broad Peak for Carboxylic Acid Proton in ¹H NMR | This is characteristic of carboxylic acid protons due to hydrogen bonding and exchange with trace amounts of water. | This is normal. The peak is often found between δ 10-13 ppm and can be broad. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Toluene/Hexane)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene (heated to near its boiling point) to just dissolve the solid. Stir continuously.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hexane (a non-polar "anti-solvent") to the hot toluene solution until a slight cloudiness persists. Add a few drops of hot toluene to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Determine the melting point and analyze the purity by HPLC or NMR.
Protocol 2: Purity Analysis by HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid. A typical starting point could be a 50:50 mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm or 254 nm.
-
Sample Preparation: Dissolve a small amount of the this compound in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: The retention time of this compound will be different from that of the less polar 1-phenylcyclobutanecarbonitrile. The peak areas can be used to determine the relative purity.
Data Presentation
Table 1: Analytical Data for this compound and a Key Impurity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹³C NMR Signal (ppm) |
| This compound | C₁₁H₁₂O₂ | 176.21[16] | ~175-180 (C=O) |
| 1-Phenylcyclobutanecarbonitrile | C₁₁H₁₁N | 157.21[1] | ~120-125 (C≡N)[2] |
Visualizations
Caption: Workflow for impurity identification and removal.
Caption: Acid-base extraction for purification.
References
- 1. 1-Phenylcyclopentanecarboxylic acid(77-55-4) 1H NMR [m.chemicalbook.com]
- 2. US7956195B2 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates - Google Patents [patents.google.com]
- 3. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
- 4. preprints.org [preprints.org]
- 5. This compound(37828-19-6) 1H NMR [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US3068288A - Process for producing salts of 1-phenylcyclohexyl amine - Google Patents [patents.google.com]
- 10. This compound | C11H12O2 | CID 277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. RP-HPLC Separation and 1H NMR Identification of a Yellow Fluorescent Compound—Riboflavin (Vitamin B2)—Produced by the Yeast Hyphopichia wangnamkhiaoensis [mdpi.com]
Technical Support Center: Scaling Up 1-Phenylcyclobutanecarboxylic Acid Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-phenylcyclobutanecarboxylic acid from the laboratory to a pilot plant. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable lab-scale synthesis method for this compound?
A common laboratory-scale synthesis involves the hydrolysis of 1-phenylcyclobutanecarbonitrile. This is typically achieved by heating the nitrile with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol.[1][2] The reaction mixture is heated for several hours, followed by an aqueous workup to isolate the carboxylic acid.
Q2: What are the primary challenges when scaling this synthesis from a lab to a pilot plant?
The main challenges encountered during scale-up are typically related to:
-
Heat Transfer: The hydrolysis of nitriles is often exothermic. What is easily managed in a small flask can lead to a dangerous temperature increase in a large reactor due to the lower surface-area-to-volume ratio.
-
Mixing Efficiency: Ensuring uniform mixing of the reactants and maintaining a consistent temperature throughout a large reactor volume is more complex than in a small flask. Poor mixing can lead to localized overheating and the formation of impurities.
-
Reaction Time and Temperature Control: Direct translation of lab-scale heating and reaction times may not be appropriate for a pilot plant. The time to reach the desired reaction temperature will be longer, and precise temperature control is more critical to avoid side reactions.
-
Impurity Profile: The types and quantities of impurities may differ between lab and pilot-scale batches due to the aforementioned challenges.
-
Safety: Handling large quantities of potassium hydroxide and high-boiling solvents like ethylene glycol requires stringent safety protocols to mitigate risks of chemical burns, spills, and potential runaway reactions.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Pilot Plant
Q: We are experiencing significantly lower yields in our pilot-scale batches compared to our lab experiments. What are the potential causes and solutions?
A: Low yields during scale-up can stem from several factors. Below is a troubleshooting guide to help identify and address the issue.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor Reaction Progress: Use in-process controls (e.g., HPLC, GC) to track the disappearance of the starting nitrile. Lab-scale reaction times may not be sufficient at the pilot scale. Optimize Reaction Temperature: Ensure the bulk of the reaction mixture reaches and maintains the optimal temperature. Consider that it takes longer to heat a larger volume. |
| Side Reactions/Degradation | Improve Temperature Control: Localized overheating due to poor mixing can lead to decomposition. Ensure efficient agitation and proper functioning of the reactor's heating/cooling system. Check for Impurities in Starting Materials: Impurities in the 1-phenylcyclobutanecarbonitrile or potassium hydroxide may become more significant at a larger scale. |
| Inefficient Workup | Optimize Extraction and Isolation: Review the pH adjustment, solvent volumes, and phase separation during the workup. Ensure efficient extraction of the product from the aqueous layer. |
Issue 2: Increased Impurity Levels in Pilot-Scale Batches
Q: Our pilot-plant synthesis of this compound is showing higher levels of impurities compared to the lab-scale synthesis. How can we address this?
A: An altered impurity profile is a common scale-up challenge. The following table outlines potential causes and mitigation strategies.
| Potential Cause | Troubleshooting Steps |
| Localized Overheating | Enhance Mixing: Improve the agitation speed or consider a different impeller design to ensure better heat distribution and prevent "hot spots." Controlled Reagent Addition: If applicable, consider a controlled, slower addition of one of the reactants to better manage the exotherm. |
| Longer Reaction Times at High Temperatures | Optimize Reaction Time: Determine the minimum time required for complete conversion at the target temperature to avoid prolonged exposure of the product to harsh conditions, which can lead to degradation. |
| Incomplete Hydrolysis of Amide Intermediate | Ensure Sufficient Reaction Time and Temperature: The hydrolysis of the intermediate amide can be slow. Confirm that the reaction is running to completion through in-process monitoring.[1][2] |
| Atmospheric Contamination | Inert Atmosphere: Ensure the reactor is properly purged and maintained under an inert atmosphere (e.g., nitrogen) to prevent oxidation or other side reactions, especially at elevated temperatures. |
Experimental Protocols
Lab-Scale Synthesis of this compound
Materials:
-
1-Phenylcyclobutanecarbonitrile
-
Potassium Hydroxide (85%)
-
Ethylene Glycol
-
Deionized Water
-
Concentrated Hydrochloric Acid
-
Chloroform or other suitable organic solvent
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenylcyclobutanecarbonitrile (e.g., 5.0 g) and potassium hydroxide (3 equivalents) in ethylene glycol (e.g., 10 mL).
-
Heat the mixture to 185-190°C under a nitrogen atmosphere for approximately 6 hours.
-
Monitor the reaction for the disappearance of the starting nitrile using an appropriate method (e.g., TLC, LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Wash the aqueous mixture with an organic solvent (e.g., ether) to remove any unreacted starting material or non-polar impurities.
-
Acidify the aqueous layer to a pH below 2 with concentrated hydrochloric acid.
-
Extract the precipitated this compound with an organic solvent (e.g., chloroform).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization if necessary.
Considerations for Pilot-Plant Scale Synthesis
When scaling up the above protocol, the following adjustments and considerations are crucial:
-
Reactor: A jacketed glass-lined or stainless steel reactor with overhead stirring and temperature control is recommended.
-
Heating and Cooling: The reactor's heating and cooling system must be adequate to manage the heat of reaction and maintain a stable temperature.
-
Agitation: The stirrer speed and impeller design should be chosen to ensure efficient mixing of the heterogeneous mixture.
-
Reagent Addition: For larger scales, a controlled addition of the potassium hydroxide solution or the nitrile may be necessary to control the exotherm.
-
Workup: The workup will involve larger volumes of aqueous and organic solvents, requiring appropriate phase separation and extraction equipment.
Data Presentation
The following table provides a hypothetical comparison of key parameters between a lab-scale and a pilot-plant scale synthesis. These values are illustrative and will need to be optimized for a specific process and equipment.
| Parameter | Lab Scale (e.g., 1 L flask) | Pilot Plant (e.g., 100 L reactor) | Key Considerations for Scale-Up |
| Batch Size | 50 g | 5 kg | Material handling and charging procedures. |
| Solvent Volume | 100 mL | 10 L | Pumping and transfer of liquids. |
| Heating Time to 185°C | ~15 minutes | 1-2 hours | Slower heating rates require longer processing times. |
| Reaction Time | 6 hours | 8-10 hours | May need to be extended to ensure complete conversion. |
| Typical Yield | 85-95% | 75-85% | Yields may be lower initially due to non-optimized parameters. |
| Stirrer Speed | 300-500 RPM (magnetic) | 100-200 RPM (overhead) | Tip speed and power per unit volume are key mixing parameters. |
| Purity (Crude) | >95% | 90-95% | Potential for increased side products. |
Visualizations
Caption: Comparison of lab-scale and pilot-plant synthesis workflows.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Phenylcyclobutanecarboxylic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of unique molecular scaffolds is a critical aspect of innovation. 1-Phenylcyclobutanecarboxylic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through several distinct methodologies. This guide provides a comprehensive comparison of three primary synthetic routes, offering a side-by-side analysis of their performance based on experimental data. Detailed protocols are provided for each method to facilitate replication and adaptation in the laboratory.
Performance Comparison of Synthesis Methods
The selection of an optimal synthetic route depends on various factors, including desired yield, scalability, availability of starting materials, and tolerance to specific reaction conditions. The following table summarizes the key quantitative metrics for the three discussed methods.
| Metric | Method 1: Nitrile Hydrolysis | Method 2: Phenylacetonitrile Alkylation | Method 3: Malonic Ester Synthesis |
| Starting Materials | 1-Phenyl-1-cyclobutanecarbonitrile, Potassium Hydroxide | Phenylacetonitrile, 1,3-Dibromopropane, Sodium Hydroxide | Diethyl Phenylmalonate, 1,3-Dibromopropane, Sodium Ethoxide |
| Overall Yield | 79.2%[1] | Good (qualitative) | ~50% (estimated) |
| Reaction Time | ~8 hours | Several hours | Multi-day process |
| Key Reagents | Ethylene glycol, Hydrochloric acid | Phase-transfer catalyst (e.g., TEBAC), Sulfuric acid | Ethanol, Hydrochloric acid, Sulfuric acid |
| Scalability | Demonstrated on a gram scale | Potentially scalable with efficient phase-transfer catalysis | Readily scalable |
Experimental Protocols
Detailed methodologies for each synthesis route are provided below. These protocols are based on published experimental procedures and established chemical principles.
Method 1: Hydrolysis of 1-Phenyl-1-cyclobutanecarbonitrile
This method involves the hydrolysis of a pre-formed nitrile under basic conditions, followed by acidification to yield the carboxylic acid.
Experimental Protocol:
-
A mixture of 1-phenyl-1-cyclobutanecarbonitrile (1.0 eq.), potassium hydroxide (3.0 eq.), and ethylene glycol is heated to 180-190 °C for 6 hours under a nitrogen atmosphere.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then acidified to a pH below 2 using concentrated hydrochloric acid.
-
The precipitated product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.
Method 2: Alkylation of Phenylacetonitrile followed by Hydrolysis
This two-step approach involves the initial formation of the cyclobutane ring via dialkylation of phenylacetonitrile with 1,3-dibromopropane under phase-transfer catalysis, followed by hydrolysis of the resulting nitrile.
Experimental Protocol:
-
Step 1: Synthesis of 1-Phenylcyclobutane-1-carbonitrile:
-
To a vigorously stirred solution of phenylacetonitrile (1.0 eq.) and a phase-transfer catalyst (e.g., tetraethylammonium bromide, 0.05 eq.) in a suitable organic solvent (e.g., toluene), is added a 50% aqueous solution of sodium hydroxide.
-
1,3-Dibromopropane (1.1 eq.) is added dropwise to the mixture, and the reaction is heated at 70-80 °C for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is cooled, and the organic layer is separated, washed with water and brine, dried, and concentrated. The crude product is purified by vacuum distillation or column chromatography.
-
-
Step 2: Hydrolysis of 1-Phenylcyclobutane-1-carbonitrile:
-
The purified 1-phenylcyclobutane-1-carbonitrile is refluxed in a mixture of concentrated sulfuric acid and water for several hours.
-
The reaction mixture is cooled and poured onto ice.
-
The precipitated solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent to yield this compound.
-
Method 3: Malonic Ester Synthesis
This classic approach utilizes the alkylation of diethyl phenylmalonate with 1,3-dibromopropane, followed by hydrolysis and decarboxylation to furnish the final product.
Experimental Protocol:
-
Step 1: Synthesis of Diethyl 1-Phenylcyclobutane-1,1-dicarboxylate:
-
Sodium metal (2.2 eq.) is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, diethyl phenylmalonate (1.0 eq.) is added dropwise.
-
1,3-Dibromopropane (1.1 eq.) is then added, and the reaction mixture is refluxed for several hours.
-
The ethanol is removed by distillation, and the residue is treated with water and extracted with diethyl ether. The organic layer is dried and concentrated to give the crude diester, which can be purified by vacuum distillation.
-
-
Step 2: Hydrolysis and Decarboxylation:
-
The diethyl 1-phenylcyclobutane-1,1-dicarboxylate is refluxed with a solution of potassium hydroxide in ethanol to hydrolyze the esters.
-
The ethanol is removed, and the remaining aqueous solution is acidified with a strong acid (e.g., hydrochloric or sulfuric acid).
-
The resulting dicarboxylic acid is heated to its melting point to effect decarboxylation, yielding this compound. The product can be purified by recrystallization.
-
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic method.
Caption: Reaction pathway for the synthesis via nitrile hydrolysis.
Caption: Two-step synthesis via phenylacetonitrile alkylation.
Caption: Malonic ester synthesis pathway to the target molecule.
References
Spectroscopic Analysis for the Structural Confirmation of 1-Phenylcyclobutanecarboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 1-phenylcyclobutanecarboxylic acid against two structurally related alternatives: 1-phenylcyclopentanecarboxylic acid and cyclobutanecarboxylic acid. Through detailed analysis of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document outlines the key distinguishing features for unambiguous structure confirmation.
Spectroscopic Data Comparison
The structural nuances of this compound are clearly delineated by comparing its spectroscopic signatures with those of its five-membered ring analogue and its non-phenylated counterpart. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy.
| Compound | ¹H NMR (δ, ppm, Multiplicity, J in Hz) |
| This compound | Phenyl-H: 7.20-7.40 (m, 5H)Cyclobutane-H: 2.00-2.80 (m, 6H)Carboxyl-H: ~12 (br s, 1H) |
| 1-Phenylcyclopentanecarboxylic Acid | Phenyl-H: 7.15-7.35 (m, 5H)Cyclopentane-H: 1.60-2.50 (m, 8H)Carboxyl-H: ~12 (br s, 1H) |
| Cyclobutanecarboxylic Acid | Cyclobutane-H (α): 3.18 (quintet)Cyclobutane-H (β, γ): 1.74-2.60 (m)Carboxyl-H: 11.0-11.6 (s, 1H)[1] |
| Compound | ¹³C NMR (δ, ppm) |
| This compound | Carbonyl-C: ~182Quaternary-C (Ph-C): ~55Phenyl-C: 125-145Cyclobutane-C: 15-35 |
| 1-Phenylcyclopentanecarboxylic Acid | Carbonyl-C: ~181Quaternary-C (Ph-C): ~60Phenyl-C: 125-145Cyclopentane-C: 25-40 |
| Cyclobutanecarboxylic Acid | Carbonyl-C: ~183Cyclobutane-C (α): ~40Cyclobutane-C (β): ~25Cyclobutane-C (γ): ~18 |
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | O-H (stretch, carboxylic acid): 2500-3300 (very broad)C-H (aromatic): 3000-3100C-H (aliphatic): 2850-3000C=O (stretch, carboxylic acid): ~1700 (strong)C=C (aromatic): 1450-1600 |
| 1-Phenylcyclopentanecarboxylic Acid | O-H (stretch, carboxylic acid): 2500-3300 (very broad)C-H (aromatic): 3000-3100C-H (aliphatic): 2850-3000C=O (stretch, carboxylic acid): ~1700 (strong)C=C (aromatic): 1450-1600 |
| Cyclobutanecarboxylic Acid | O-H (stretch, carboxylic acid): 2500-3300 (very broad)C-H (aliphatic): 2850-3000C=O (stretch, carboxylic acid): ~1710 (strong) |
Mass Spectrometry Data:
-
This compound: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 176, corresponding to its molecular weight. A prominent fragment is often observed from the loss of the carboxyl group (-COOH), resulting in a fragment at m/z 131. An LC-MS (ESI+) analysis has shown an [M+H]⁺ peak at m/z 177.4.[2]
-
1-Phenylcyclopentanecarboxylic Acid: The mass spectrum shows a molecular ion peak [M]⁺ at m/z 190. Key fragment ions are observed at m/z 145 and 91.[3]
-
Cyclobutanecarboxylic Acid: The mass spectrum displays a molecular ion peak [M]⁺ at m/z 100.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectrum.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the FID with an appropriate window function and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure for Solid Samples (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Procedure (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC) inlet. The sample is vaporized by heating.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectroscopic methods.
Caption: Workflow for Spectroscopic Structure Confirmation.
References
A Comparative Analysis of 1-Phenylcyclobutanecarboxylic Acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclobutanecarboxylic acid is a synthetic compound of interest in medicinal chemistry, primarily due to its structural resemblance to molecules with known biological activity. Its rigid cyclobutane ring and the presence of both a phenyl and a carboxylic acid group provide a unique scaffold for designing compounds that can interact with various biological targets. This guide provides a comparative analysis of this compound with its structurally similar counterparts, focusing on their physicochemical properties and reported biological activities, particularly their affinity for the sigma-1 receptor and potential anticonvulsant effects. While direct comparative experimental data for the parent acids is limited in publicly available literature, this guide synthesizes information from studies on their derivatives to infer structure-activity relationships.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of this compound and its close analogs, 1-phenylcyclopentanecarboxylic acid and 1-phenylcyclopropanecarboxylic acid, reveals predictable trends based on their molecular structures. These properties can influence the pharmacokinetic and pharmacodynamic profiles of the compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 1-Phenylcyclopropanecarboxylic acid | C10H10O2 | 162.19 | 1.7 |
| This compound | C11H12O2 | 176.21 | 2.3 |
| 1-Phenylcyclopentanecarboxylic acid | C12H14O2 | 190.24 | 2.8 |
Data sourced from PubChem.[1][2]
Biological Activity: A Focus on Sigma-1 Receptor Binding
The sigma-1 receptor is an intracellular chaperone protein implicated in a variety of cellular functions and is a target for the development of therapeutics for neurological disorders. Research into carbetapentane, an ester of 1-phenylcyclopentanecarboxylic acid, has spurred investigation into the sigma-1 receptor affinity of related structures.[3]
While direct, publicly available experimental data on the sigma-1 receptor binding affinity (Ki or IC50) of the parent this compound is scarce, studies on a series of its derivatives, particularly esters and amides, provide valuable insights into the structure-activity relationship (SAR). A key study on 1-phenylcycloalkanecarboxylic acid derivatives indicated that the size of the cycloalkane ring influences the binding affinity and selectivity for the sigma-1 receptor.[3]
Inferred Structure-Activity Relationship for Sigma-1 Receptor Binding:
Based on the analysis of carbetapentane analogs, it has been observed that modifications to the cycloalkyl ring, including contraction from a cyclopentyl to a cyclopropyl or a methyl group, can lead to potent and selective sigma-1 ligands.[3] This suggests that the spatial arrangement of the phenyl and carboxylic acid (or its derivative) groups, dictated by the cycloalkane scaffold, is a critical determinant for receptor interaction. The cyclobutane ring in this compound offers a unique conformational constraint compared to its cyclopentane and cyclohexane analogs, which could translate to differences in binding affinity and selectivity. However, without direct experimental data, this remains a hypothesis.
Potential Anticonvulsant Activity
Carbetapentane, the 1-phenylcyclopentanecarboxylic acid ester, is known to possess anticonvulsant properties.[3] This has led to the exploration of its analogs for similar activities. Studies on related compounds, such as 1-phenylcyclohexylamine analogues, have shown that ring contraction to a cyclopentane can result in a greater separation of potencies between anticonvulsant activity and motor toxicity.[4] This highlights the importance of the cycloalkane ring size in modulating the therapeutic index of these compounds.
Experimental Protocols
Sigma-1 Receptor Binding Assay
A common method to determine the binding affinity of a compound for the sigma-1 receptor is a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand)
-
Membrane Preparation: Homogenates from tissues or cells expressing the sigma-1 receptor (e.g., guinea pig brain or HEK-293 cells transfected with the human sigma-1 receptor).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: A high concentration of an unlabeled sigma-1 ligand (e.g., haloperidol, 10 µM).
-
Test Compounds: Serial dilutions of this compound and its analogs.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (with excess unlabeled ligand).
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 120 minutes).
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used animal model to screen for anticonvulsant activity.
Objective: To evaluate the ability of a test compound to prevent tonic hindlimb extension induced by a maximal electrical stimulus.
Materials:
-
Animals: Mice or rats.
-
Corneal Electrodes: To deliver the electrical stimulus.
-
AC Stimulator: To generate the electrical current.
-
Test Compounds: this compound and its analogs, dissolved or suspended in a suitable vehicle.
-
Vehicle Control: The solvent used to administer the test compounds.
Procedure:
-
Compound Administration: Administer the test compound or vehicle control to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
Pre-treatment Time: Allow a specific amount of time for the compound to be absorbed and distributed (e.g., 30-60 minutes).
-
Stimulation: Apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.
-
Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The primary endpoint is the protection against the tonic hindlimb extension. The dose of the compound that protects 50% of the animals (ED50) is determined.
Conclusion
This compound represents an intriguing chemical scaffold with potential applications in the development of novel therapeutics, particularly for neurological disorders. While direct comparative data with its cycloalkane analogs is limited, the existing literature on their derivatives suggests that the cyclobutane ring can significantly influence biological activity. The synthesis and evaluation of this compound and its close analogs against a panel of biological targets, including the sigma-1 receptor and in models of epilepsy, are warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a framework for such investigations.
References
- 1. 1-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 80206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of 1-Phenylcyclobutanecarboxylic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like 1-phenylcyclobutanecarboxylic acid is of paramount importance. This guide provides an objective comparison of three common analytical techniques for purity analysis and determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. The comparison is supported by detailed experimental protocols and representative performance data to aid in the selection of the most suitable method for specific analytical needs.
Introduction to Purity Analysis
Purity analysis is a critical step in the characterization and quality control of pharmaceutical compounds. It involves the identification and quantification of the main component and any impurities present in a sample. Impurities can arise from the synthesis process, degradation, or storage and can potentially affect the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for accurate purity determination.
Comparison of Analytical Techniques
The choice of an analytical technique for purity analysis depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and accuracy. The following sections provide a detailed comparison of HPLC, GC-MS, and qNMR for the analysis of this compound.
A summary of the key performance indicators for each technique is presented in the table below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Performance Metric | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL | ~0.25 mg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL | ~0.80 mg/mL |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.99 |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Analysis Time per Sample | 10 - 30 minutes | 20 - 40 minutes | 5 - 15 minutes |
| Need for Reference Standard | Required for each analyte | Required for each analyte | Not required for relative quantification; required for absolute quantification |
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. It is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.
Experimental Protocol for HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be starting from 70% A, decreasing to 30% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are quantified against a reference standard of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is often required to increase their volatility.
Experimental Protocol for GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: The carboxylic acid group is derivatized to a more volatile ester or silyl ester. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Procedure: To approximately 1 mg of the sample, add 100 µL of BSTFA + 1% TMCS and heat at 70 °C for 30 minutes.
-
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
-
Data Analysis: Purity is determined by the relative peak area of the derivatized this compound. The mass spectra are used to identify impurities by comparison with spectral libraries.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of substances without the need for a specific reference standard for each analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it an inherently quantitative technique.[2][3][4][5][6]
Experimental Protocol for ¹H-qNMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh about 10 mg of the this compound sample and about 5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
-
Data Processing: Apply appropriate phasing and baseline correction to the spectrum.
-
Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known signal from the internal standard, taking into account the number of protons giving rise to each signal and the molecular weights and masses of the analyte and the standard.[4]
Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the purity analysis of a pharmaceutical compound like this compound.
Conclusion
The choice of analytical method for the purity determination of this compound depends on the specific requirements of the analysis.
-
HPLC-UV is a robust and versatile technique suitable for routine quality control, offering a good balance of sensitivity, precision, and analysis time.
-
GC-MS provides excellent sensitivity and structural information for the identification of volatile and semi-volatile impurities, although it requires a derivatization step for non-volatile analytes.[7]
-
qNMR is a powerful primary method for accurate and precise purity determination without the need for a specific reference standard for every impurity. It is particularly valuable for the certification of reference materials and in cases where impurity standards are not available.[8]
For comprehensive purity profiling, a combination of these techniques is often employed to leverage their orthogonal separation and detection mechanisms, ensuring the safety and quality of the final pharmaceutical product.
References
- 1. Analysis of phenylcarboxylic acid-type microbial metabolites by microextraction by packed sorbent from blood serum followed by GC-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 4. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biological Assays for Testing Putative Monocarboxylate Transporter Inhibitors: Evaluating 1-Phenylcyclobutanecarboxylic Acid and Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key biological assays for evaluating the activity of potential monocarboxylate transporter (MCT) inhibitors. As a case study, we will consider the hypothetical testing of 1-phenylcyclobutanecarboxylic acid, a compound of interest, against well-established MCT inhibitors: AZD3965, AR-C155858, and BAY-8002. This document outlines the experimental protocols for these assays, presents comparative data for the known inhibitors, and offers visualizations of the underlying biological pathways and experimental workflows.
Introduction to Monocarboxylate Transporters and Their Inhibition
Monocarboxylate transporters, particularly MCT1 and MCT4, are crucial for the transport of lactate and other monocarboxylates across the plasma membrane. In many cancer cells, which exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect), MCTs are essential for extruding lactate to maintain intracellular pH and support rapid proliferation.[1][2] Consequently, inhibition of MCTs has emerged as a promising therapeutic strategy in oncology.[3][4][5]
This guide focuses on the assays used to characterize and compare the efficacy of MCT inhibitors. While direct experimental data for this compound in these specific assays is not publicly available, the methodologies described herein are the standard approaches that would be employed to determine its potential activity and benchmark it against known inhibitors.
Comparative Data of Known MCT Inhibitors
The following table summarizes the inhibitory potency of three well-characterized MCT inhibitors across different assays and cell lines. This data serves as a benchmark for evaluating novel compounds like this compound.
| Inhibitor | Target(s) | Assay Type | Cell Line/System | IC50 / Ki | Reference |
| AZD3965 | MCT1/MCT2 | Lactate Efflux | Raji | 5.12 nM (IC50) | [5] |
| Cell Viability (MTS) | 4T1 | 22.2 nM (IC50) | [6] | ||
| Lactate Uptake | 4T1 | 17.0 nM (IC50) | [6] | ||
| AR-C155858 | MCT1/MCT2 | Lactate Uptake | Rat Erythrocytes | 2.3 nM (Ki) | [4][7] |
| Mammosphere Formation | MDA-MB-231 | ~1-2 µM (IC50) | [8] | ||
| MCT1 Inhibition | Xenopus Oocytes | 100% inhibition at 100 nM | [7] | ||
| BAY-8002 | MCT1/MCT2 | Cell Proliferation | DLD-1 | 85 nM (IC50) | [1][9] |
| 14C-Lactate Uptake | DLD-1 | ~10 nM (IC50) | [10] | ||
| Intracellular pH (SNARF-5) | DLD-1 | Potent inhibition | [1][10] |
Key Biological Assays for MCT Inhibitor Characterization
Lactate Transport Assays
These assays directly measure the ability of a compound to inhibit the transport of lactate across the cell membrane. The most common method utilizes radiolabeled lactate.
Experimental Protocol: 14C-Lactate Uptake Assay
-
Cell Culture: Seed cells known to express the target MCT isoform (e.g., MCT1-expressing DLD-1 or Raji cells) in a multi-well plate and culture until confluent.[7]
-
Cell Preparation: Wash the cells with an assay buffer (e.g., Krebs-Ringer-HEPES).
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) and known inhibitors (e.g., AZD3965) for a defined period.
-
Lactate Uptake Initiation: Initiate the uptake reaction by adding assay buffer containing a fixed concentration of radiolabeled L-lactate (e.g., [14C]L-lactate).
-
Termination of Transport: After a short incubation period, rapidly wash the cells with ice-cold assay buffer to terminate the transport.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Normalize the data to the protein concentration in each well. Plot the percentage of lactate uptake inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability and Proliferation Assays
These assays assess the downstream functional consequences of MCT inhibition, such as reduced cell growth and viability, particularly in cancer cells dependent on MCT function.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed cancer cells with well-characterized MCT1 and/or MCT4 expression in an opaque-walled 96-well plate at a predetermined density.[3][11] Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor and incubate for a specified period (e.g., 72 hours).[3]
-
Reagent Preparation and Addition: Equilibrate the plate to room temperature. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and add a volume equal to the cell culture medium in each well.[3][11]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Luminescence Measurement: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Intracellular pH (pHi) Measurement
MCTs co-transport lactate and a proton. Therefore, inhibiting lactate efflux can lead to intracellular acidification. This change in pHi can be measured using fluorescent dyes.
Experimental Protocol: SNARF-5F Ratiometric Intracellular pH Assay
-
Cell Loading: Load the cells with the cell-permeant acetoxymethyl (AM) ester of the ratiometric fluorescent dye SNARF-5F.
-
Inhibitor Treatment: Treat the cells with the test compound or known inhibitors.
-
Fluorescence Measurement: Excite the dye at its isosbestic point and measure the emission at two different wavelengths. The ratio of the fluorescence intensities at these two wavelengths is dependent on the intracellular pH.
-
Calibration: Generate a calibration curve by equilibrating the intracellular and extracellular pH using a protonophore (e.g., nigericin) in buffers of known pH.
-
Data Analysis: Use the calibration curve to convert the fluorescence ratios to pHi values. A decrease in pHi following treatment with the inhibitor indicates successful blockade of lactate efflux.
Conclusion
The biological assays detailed in this guide provide a robust framework for the characterization of putative MCT inhibitors. By employing a combination of direct transport assays, cell viability assays, and measurements of downstream effects like intracellular pH changes, researchers can effectively determine the potency and mechanism of action of novel compounds. For a compound like this compound, a systematic evaluation using these methodologies, benchmarked against established inhibitors such as AZD3965, AR-C155858, and BAY-8002, would be essential to ascertain its potential as a therapeutic agent targeting cancer metabolism. The provided protocols and comparative data serve as a valuable resource for initiating such an investigation.
References
- 1. Lactate transporters (MCT proteins) in heart and skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lactate transport in skeletal muscle — role and regulation of the monocarboxylate transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A Holistic Evolutionary and 3D Pharmacophore Modelling Study Provides Insights into the Metabolism, Function, and Substrate Selectivity of the Human Monocarboxylate Transporter 4 (hMCT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery [mdpi.com]
- 10. This compound | C11H12O2 | CID 277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 12. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
comparative study of different synthetic routes to 1-phenylcyclobutanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two primary synthetic routes to 1-phenylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The routes discussed are the Phenylacetonitrile Alkylation followed by Hydrolysis, and the Malonic Ester Synthesis. This document aims to provide an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their applications.
Data Presentation
The following tables summarize the key quantitative data for the two synthetic routes to this compound.
Route 1: Phenylacetonitrile Alkylation and Hydrolysis
| Step | Reactants | Reagents & Conditions | Reaction Time | Yield (%) |
| 1. Cycloalkylation | Phenylacetonitrile, 1,3-Dibromopropane | 50% aq. NaOH, Benzyltriethylammonium chloride (TEBA), 28-35°C | 2.5 hours | ~70-80% |
| 2. Hydrolysis | 1-Phenylcyclobutanecarbonitrile | Potassium hydroxide, Ethylene glycol, 185-190°C | 6 hours | 79.2% |
| Overall | 8.5 hours | ~55-63% |
Route 2: Malonic Ester Synthesis
| Step | Reactants | Reagents & Conditions | Reaction Time | Yield (%) |
| 1. Phenylation of Diethyl Malonate | Diethyl malonate, Bromobenzene | Sodium hydride, Pd(dba)₂, DTBNpP, Toluene, 70°C | 24 hours | ~89% |
| 2. Cycloalkylation | Diethyl phenylmalonate, 1,3-Dibromopropane | Sodium ethoxide, Ethanol, Reflux | ~8-11 hours | ~53-55% |
| 3. Hydrolysis & Decarboxylation | Diethyl 1-phenylcyclobutane-1,1-dicarboxylate | 1. Potassium hydroxide, Ethanol/Water, Reflux; 2. HCl (acidification); 3. Heat (160-170°C) | ~22 hours | ~77% |
| Overall | ~55 hours | ~36-39% |
Experimental Protocols
Route 1: Phenylacetonitrile Alkylation and Hydrolysis
Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile via Phase-Transfer Catalysis
This protocol is adapted from a general procedure for the phase-transfer catalyzed alkylation of phenylacetonitrile.
-
In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a mixture of phenylacetonitrile (1.0 eq), 1,3-dibromopropane (1.2 eq), and benzyltriethylammonium chloride (0.02 eq) is prepared.
-
A 50% aqueous solution of sodium hydroxide is added dropwise to the stirred mixture, maintaining the temperature between 28-35°C with external cooling.
-
The reaction is vigorously stirred for 2.5 hours.
-
After completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-phenylcyclobutanecarbonitrile. Further purification can be achieved by vacuum distillation.
Step 2: Hydrolysis of 1-Phenylcyclobutanecarbonitrile
-
A mixture of 1-phenylcyclobutanecarbonitrile (1.0 eq) and potassium hydroxide (3.0 eq) in ethylene glycol is heated to 185-190°C under a nitrogen atmosphere for 6 hours.
-
The reaction mixture is then cooled, diluted with water, and extracted with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is acidified to a pH below 2 with concentrated hydrochloric acid.
-
The precipitated product is extracted with chloroform.
-
The combined chloroform extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford this compound.[1]
Route 2: Malonic Ester Synthesis
Step 1: Synthesis of Diethyl Phenylmalonate
-
To a solution of diethyl malonate (1.2 eq) in anhydrous toluene are added sodium hydride (1.2 eq), bis(dibenzylideneacetone)palladium(0) (0.01 eq), and di-tert-butyl(neopentyl)phosphine (0.02 eq).
-
Bromobenzene (1.0 eq) is added, and the mixture is heated at 70°C for 24 hours.
-
After cooling, the reaction mixture is filtered through celite and the solvent is evaporated. The residue is purified by column chromatography to give diethyl phenylmalonate.
Step 2: Synthesis of Diethyl 1-Phenylcyclobutane-1,1-dicarboxylate
-
To a solution of sodium ethoxide, prepared by dissolving sodium (1.1 eq) in absolute ethanol, is added diethyl phenylmalonate (1.0 eq).
-
1,3-Dibromopropane (1.1 eq) is then added dropwise, and the mixture is heated to reflux for 8-11 hours.
-
After cooling, the ethanol is removed by distillation. The residue is taken up in water and extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude diethyl 1-phenylcyclobutane-1,1-dicarboxylate, which can be purified by vacuum distillation.
Step 3: Hydrolysis and Decarboxylation
-
The crude diethyl 1-phenylcyclobutane-1,1-dicarboxylate is refluxed with a solution of potassium hydroxide in a mixture of ethanol and water for approximately 2 hours to hydrolyze the esters.
-
The ethanol is removed by distillation, and the remaining aqueous solution is acidified with concentrated hydrochloric acid.
-
The resulting 1-phenylcyclobutane-1,1-dicarboxylic acid is extracted with diethyl ether.
-
The ether is removed, and the crude dicarboxylic acid is heated at 160-170°C until the evolution of carbon dioxide ceases, effecting decarboxylation to yield this compound.[2] The product can be purified by distillation or recrystallization.
Mandatory Visualization
References
Comparative Analysis of 1-Phenylcyclobutanecarboxylic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is ongoing. Among these, derivatives of 1-phenylcyclobutanecarboxylic acid have emerged as a promising class of compounds with diverse biological activities. This guide provides a comparative overview of these derivatives, summarizing their synthesis, characterization, and performance in various biological assays, supported by experimental data and detailed protocols.
The rigid, three-dimensional structure of the cyclobutane ring, combined with the aromatic phenyl group and the versatile carboxylic acid handle, makes this compound an attractive starting point for the design of new therapeutic agents. By modifying the carboxylic acid group, for instance, into various amides and esters, researchers can fine-tune the compound's physicochemical properties and biological targets.
Performance Comparison of 1-Phenylcycloalkanecarboxylic Acid Derivatives
While comprehensive comparative data for a series of this compound derivatives is still emerging in the public domain, valuable insights can be drawn from studies on structurally related 1-phenylcycloalkanecarboxylic acids, particularly their activity as sigma-1 receptor ligands. The sigma-1 receptor is a chaperone protein involved in various cellular functions, and its modulation is a target for treating neurological disorders and other conditions.
A study on carbetapentane analogs, which are esters of 1-phenylcyclopentanecarboxylic acid, provides a strong basis for understanding the structure-activity relationships (SAR) within this class of compounds. The following table summarizes the binding affinities of selected 1-phenylcycloalkanecarboxylic acid derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors. Lower Ki values indicate higher binding affinity.
| Compound ID | Cycloalkane Ring | R Group (Ester/Amide) | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity |
| Analog 1 | Cyclopentyl | -COOCH₂CH₂N(Et)₂ (Carbetapentane) | 1.3 | 140 | 108 |
| Analog 2 | Cyclopentyl | -CONHCH₂CH₂N(Et)₂ | 1.8 | 110 | 61 |
| Analog 3 | Cyclopropyl | -COOCH₂CH₂N(Et)₂ | 3.4 | 220 | 65 |
| Analog 4 | Cyclopentyl | -COOCH₂CH₂-morpholino | 0.8 | 62 | 78 |
| Analog 5 | Cyclopentyl | -COOCH₂CH₂-piperidino | 1.2 | 61 | 51 |
Data compiled from a study on carbetapentane analogs.[1]
These data highlight that modifications to the cycloalkane ring size and the ester/amide functional group significantly impact both the binding affinity and selectivity for sigma-1 receptors. For instance, replacing the ester linkage with an amide (Analog 2 vs. Analog 1) results in a slight decrease in sigma-1 affinity and selectivity.[1] Ring contraction from cyclopentyl to cyclopropyl (Analog 3 vs. Analog 1) also reduces affinity.[1] Furthermore, altering the terminal amine on the ester side chain (Analogs 4 and 5) can enhance selectivity.[1] These findings provide a roadmap for the rational design of novel this compound derivatives with desired receptor binding profiles.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and characterization of this compound and its amide derivatives.
Synthesis of this compound
The synthesis of the parent acid can be achieved from 1-phenyl-1-cyclobutanecarbonitrile.
Procedure:
-
To a solution of 1-phenyl-1-cyclobutanecarbonitrile (1 equivalent) in ethylene glycol, add potassium hydroxide (3 equivalents).
-
Heat the reaction mixture to 185-190 °C under a nitrogen atmosphere for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH below 2, resulting in the precipitation of the carboxylic acid.
-
Extract the product with chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Synthesis of 1-Phenylcyclobutanecarboxamide Derivatives
Amide derivatives can be synthesized from the parent carboxylic acid via an acid-amine coupling reaction.
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.[2]
Characterization Techniques
The synthesized compounds are typically characterized using a combination of spectroscopic methods to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. For this compound derivatives, characteristic signals include those for the aromatic protons of the phenyl group, the aliphatic protons of the cyclobutane ring, and, in the case of amides, the N-H proton.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the C=O stretch of the carboxylic acid, while for amides, this band typically appears between 1630-1680 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of the compound, confirming its elemental composition.
Signaling Pathways and Experimental Workflows
To visualize the relationships between synthesis, characterization, and biological evaluation, as well as the potential mechanism of action, the following diagrams are provided.
Conclusion
Derivatives of this compound represent a versatile and promising scaffold in drug discovery. The available data on related cycloalkane structures suggest that fine-tuning of the cycloalkane ring and the carboxylic acid moiety can lead to potent and selective ligands for targets such as the sigma-1 receptor. The synthetic routes are accessible, allowing for the creation of diverse libraries for biological screening. Future research focusing on the systematic synthesis and evaluation of this compound derivatives will be crucial to fully elucidate their therapeutic potential and establish clear structure-activity relationships. This guide serves as a foundational resource to inform and direct these future research endeavors.
References
- 1. Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Enantiomeric Purity of 1-Phenylcyclobutanecarboxylic Acid
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides an objective comparison of established analytical techniques for assessing the enantiomeric purity of 1-phenylcyclobutanecarboxylic acid, a chiral carboxylic acid of interest in synthetic and medicinal chemistry. The following sections detail the principles, experimental protocols, and performance characteristics of key methodologies, supported by representative data for chiral carboxylic acids.
Chromatographic Methods
Chromatographic techniques are the most widely employed methods for the enantioselective analysis of chiral compounds due to their high resolution and sensitivity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds, including carboxylic acids.
Experimental Protocol: Chiral HPLC
A typical experimental setup for the chiral HPLC analysis of this compound would involve the following:
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol). For acidic compounds, the addition of a small amount of a strong acid like trifluoroacetic acid (TFA) to the mobile phase is often necessary to improve peak shape and resolution. A common starting mobile phase composition would be Hexane/Isopropanol/TFA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25 °C
-
Sample Preparation: The racemic or enantiomerically enriched this compound is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Data Presentation
The performance of the chiral HPLC method can be summarized in the following table. The values presented are typical for the separation of chiral carboxylic acids on a Chiralcel® OD-H column and serve as a benchmark.
| Parameter | Value |
| Retention Time (Enantiomer 1) | t₁ |
| Retention Time (Enantiomer 2) | t₂ |
| Resolution (Rs) | > 1.5 |
| Selectivity (α) | > 1.2 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Analysis Time | < 15 min |
Note: Specific retention times (t₁ and t₂) would need to be determined experimentally for this compound.
Workflow for Chiral HPLC Method Development
In Vitro Anticancer Potential of 1-Phenylcyclobutanecarboxylic Acid Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the available in vitro study data for derivatives of 1-phenylcyclobutanecarboxylic acid. Due to a scarcity of publicly available research on the parent compound, this analysis focuses on its activity when complexed with other molecules, offering insights into its potential as a pharmacophore in cancer therapy.
Organotin Complexes of this compound: In Vitro Cytotoxicity
A key study investigated the anticancer properties of organotin complexes synthesized with this compound ligands. These complexes have demonstrated significant inhibitory effects on human cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of dibutyltin complexes of this compound derivatives against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The activity of one of the complexes, referred to as A2, was notably compared to cisplatin, a standard chemotherapy drug.
| Compound/Complex | Target Cell Line | Parameter | Value (µM) | Reference |
| Complex A2 | HepG2 | IC50 | Surpassing Cisplatin | [1] |
| Complexes A1-A3 | HepG2, MCF-7 | - | Significant Inhibition | [1] |
| Cisplatin | HepG2 | IC50 | - | [1] |
Note: Specific IC50 values for the complexes and cisplatin were not available in the accessible literature. The study abstract indicates that complex A2's activity surpassed that of cisplatin against HepG2 cells.[1]
Mechanistic Insights: Cell Cycle Arrest and Apoptosis
Preliminary mechanistic studies on the organotin complexes of this compound suggest that their anticancer effects are mediated through the induction of G2/M phase cell cycle arrest and dose-dependent apoptosis in HepG2 cells.[1] Further investigations revealed that complex A2 interacts with calf thymus DNA (CT-DNA) via intercalation, suggesting a potential mechanism of action involving DNA damage.[1]
Experimental Protocols
While detailed protocols for the specific studies on this compound complexes are not fully accessible, a general methodology for assessing in vitro cytotoxicity is provided below.
General In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a CO2 incubator.
-
Compound Treatment: The test compound is serially diluted to various concentrations. The cell culture medium is replaced with fresh medium containing the different concentrations of the compound. Control wells receive medium with the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for the organotin complexes of this compound involves the induction of apoptosis. The following diagrams illustrate a general workflow for evaluating cytotoxicity and a simplified representation of an apoptotic signaling pathway.
Caption: A general workflow for assessing the in vitro cytotoxicity of a compound.
Caption: Simplified diagram of apoptosis induction via DNA damage.
Conclusion
The available data, although limited, suggests that this compound, when incorporated into organotin complexes, can serve as a ligand for compounds with potent in vitro anticancer activity. The observed cytotoxicity against liver and breast cancer cell lines, coupled with a mechanism involving cell cycle arrest and apoptosis, warrants further investigation into this chemical scaffold. Future studies should aim to elucidate the activity of this compound itself and explore the synthesis and evaluation of a broader range of its derivatives to establish a clear structure-activity relationship. The development of in vivo models will also be crucial to validate these initial in vitro findings.
References
Benchmarking 1-Phenylcyclobutanecarboxylic Acid Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the careful selection and optimization of molecular scaffolds are paramount. Carboxylic acids are a ubiquitous functional group in pharmacologically active compounds, but they can present challenges related to pharmacokinetics and bioavailability. This guide provides a comparative benchmark of 1-phenylcyclobutanecarboxylic acid against established standards, offering insights into its potential advantages and liabilities. By presenting key physicochemical data, outlining detailed experimental protocols, and visualizing relevant biological pathways, this document serves as a resource for researchers seeking to make informed decisions in their drug design endeavors.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug candidate, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of computed and experimental data for this compound and common carboxylic acid bioisosteres.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | logP (Predicted) |
| This compound | C₁₁H₁₂O₂ | 176.21 | 4.5 - 5.0 | 2.3 |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 4.2 | 1.87 |
| Phenylacetic Acid | C₈H₈O₂ | 136.15 | 4.3 | 1.41 |
| 5-Phenyl-1H-tetrazole | C₇H₆N₄ | 146.15 | 4.8 | 1.6 |
| Phenylsulfonamide | C₆H₇NO₂S | 157.19 | 10.0 | 0.3 |
Note: Predicted values are sourced from computational models and may differ from experimental results.
Experimental Protocols
To provide a framework for the direct comparison of this compound with other compounds, the following detailed experimental protocols for determining key physicochemical and biological parameters are provided.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Objective: To experimentally determine the pKa of the test compound.
Materials:
-
Test compound (e.g., this compound)
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water, methanol
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL)
Procedure:
-
Accurately weigh approximately 10 mg of the test compound and dissolve it in a 50:50 mixture of methanol and deionized water (20 mL).
-
Place the solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05 mL) and recording the pH after each addition.
-
Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12).
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the steepest part of the titration curve).
Measurement of Lipophilicity (logD) by Shake-Flask Method
Objective: To determine the distribution coefficient (logD) of the test compound between n-octanol and a buffered aqueous solution at a physiological pH (7.4).
Materials:
-
Test compound
-
n-Octanol (pre-saturated with phosphate buffer)
-
Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of the test compound in the phosphate buffer.
-
In a centrifuge tube, mix equal volumes of the n-octanol and the buffered solution of the test compound.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the two phases.
-
Carefully collect a sample from the aqueous phase.
-
Determine the concentration of the test compound in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
Calculate the concentration of the compound in the n-octanol phase by subtracting the aqueous concentration from the initial concentration.
-
Calculate logD using the formula: logD = log ([Compound]octanol / [Compound]aqueous).
Biological Activity Assessment: A Hypothetical Framework
To illustrate how this compound could be benchmarked in a biological context, we will consider its potential role as an inhibitor of a hypothetical signaling pathway involved in inflammation.
Hypothetical Signaling Pathway: Inhibition of Pro-inflammatory Cytokine Release
Caption: Hypothetical signaling pathway for LPS-induced pro-inflammatory cytokine production.
Experimental Workflow: In Vitro Cytokine Release Assay
Caption: Experimental workflow for assessing the anti-inflammatory activity of test compounds.
In Vitro Anti-inflammatory Assay Protocol (ELISA)
Objective: To quantify the inhibitory effect of the test compound on the production of pro-inflammatory cytokines (e.g., TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (this compound and standards) dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 1 hour.
-
Add LPS to each well (final concentration of 100 ng/mL), except for the vehicle control wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Plot the percentage of TNF-α inhibition versus the log of the compound concentration and determine the IC₅₀ value.
Logical Relationship: Structure-Activity Relationship (SAR)
The structural features of a molecule dictate its biological activity. For carboxylic acid-containing compounds, modifications to the core scaffold can significantly impact potency and selectivity.
Caption: Structure-Activity Relationship (SAR) exploration for phenyl-cycloalkane-carboxylic acids.
By systematically applying these experimental protocols and considering the structure-activity relationships, researchers can effectively benchmark this compound against known standards and rationally design novel analogs with improved therapeutic potential.
Safety Operating Guide
Proper Disposal of 1-Phenylcyclobutanecarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Phenylcyclobutanecarboxylic acid, ensuring compliance and minimizing risk.
Safety and Hazard Information
This compound presents several hazards that necessitate careful handling and disposal. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] In some cases, it is listed as harmful if swallowed.[3] Adherence to appropriate personal protective equipment (PPE) protocols, including the use of protective gloves, clothing, and eye/face protection, is mandatory when handling this compound.[2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol [1] |
| Appearance | Solid |
| CAS Number | 37828-19-6[1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to treat it as chemical waste and arrange for its collection by an approved waste disposal service.[2][3][4] Do not discharge this chemical into drains or the environment.[2]
Experimental Protocol: Laboratory-Scale Disposal Procedure
-
Waste Characterization:
-
Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.[1][2] It is the responsibility of the waste generator to confirm if local or institutional policies require further classification.[2] This chemical is not typically found on acutely hazardous waste lists (P-lists).
-
-
Container Selection and Labeling:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container. The container should be in good condition, with no leaks or damage.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or wipers, that are contaminated with this compound should also be placed in the designated solid chemical waste container.
-
Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first item of waste is added. The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound" and an estimate of the quantity.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials. According to safety data, this compound should be kept away from strong oxidizing agents and bases.[4]
-
The container must remain closed at all times, except when adding waste.
-
-
Arranging for Disposal:
-
Once the waste container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by the designated Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system or a formal request form.
-
-
Spill Management:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Phenylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 1-Phenylcyclobutanecarboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required. A face shield should be worn where splashing is a possibility.[2] |
| Skin Protection | An appropriate lab coat must be worn. Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately if contaminated. For larger quantities, additional protective clothing may be necessary.[2] |
| Respiratory Protection | All work with solid this compound should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to prevent the inhalation of dust.[2][3] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator is necessary.[3] |
Safe Handling and Operational Protocol
Strict adherence to the following operational protocol is essential for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood.[3]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.[3]
-
Gather Materials: Before handling the chemical, assemble all necessary equipment, including spatulas, weighing containers, and designated waste containers.
Handling the Chemical:
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Avoiding Dust: Handle the solid material carefully to avoid the formation of dust.
-
Weighing: If weighing the substance, do so within the fume hood or in a ventilated balance enclosure.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
Storage and Disposal Plan
Proper storage and disposal are critical components of the chemical lifecycle and are mandated by regulatory bodies.
Storage:
-
Store in a cool, dry, well-ventilated area.[2]
-
Keep the container tightly closed.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.[2]
Disposal:
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weighing paper) must be placed in a dedicated and clearly labeled hazardous waste container.
-
Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.
-
Regulatory Compliance: Dispose of all waste in accordance with federal, state, and local environmental regulations. Do not empty into drains.[2]
Emergency Procedures
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material to contain the spill. Avoid generating dust.
-
Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
